1,3-Dihydro-4-methyl-2H-imidazol-2-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methyl-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSCIFLXNFLCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152337 | |
| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-34-3 | |
| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-4-methyl-2H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mechanistic Architectures of 1,3-Dihydro-4-methyl-2H-imidazol-2-one: From Synthesis to Functionalization
Abstract
This technical guide provides a rigorous analysis of 1,3-dihydro-4-methyl-2H-imidazol-2-one (CAS: 1192-34-3), a critical heterocyclic scaffold in the synthesis of biotin (Vitamin B7) and cardiotonic agents. Unlike generic reviews, this document focuses on the Duschinsky Condensation mechanism, the thermodynamic factors governing its tautomeric equilibrium, and the regioselective functionalization of the N1/N3 positions. It is designed for medicinal chemists requiring actionable protocols and mechanistic clarity.
Part 1: Structural Dynamics and Tautomerism
The molecule 1,3-dihydro-4-methyl-2H-imidazol-2-one (hereafter 4-Me-IMO ) exists in a complex equilibrium. While often drawn as the keto-tautomer (A), it possesses significant enolic character (B) and hydroxy-imidazole potential (C), particularly under basic conditions.
Thermodynamic Profile
-
Dominant Form: In neutral and acidic media, the cyclic urea (keto) form is energetically favored due to the resonance stabilization of the amide-like nitrogens.
-
pKa Values: The N-H protons are weakly acidic (pKa
13-14 in DMSO), allowing for deprotonation by strong bases (NaH, KOtBu). -
Nucleophilicity: The N3 nitrogen (distal to the methyl group) is kinetically more accessible than the N1 nitrogen (proximal to the methyl), creating a handle for regioselective alkylation.
Table 1: Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 98.10 g/mol | Fragment-based drug design |
| Melting Point | 204–208 °C | High thermal stability indicating strong H-bond network |
| CAS Number | 1192-34-3 | Identification |
| Dipole Moment | High (> 4 D) | High solubility in polar aprotic solvents (DMSO, DMF) |
Part 2: The Duschinsky Condensation (Synthesis)
The most authoritative synthesis of the 4-Me-IMO core was established by Duschinsky and Dolan (Hoffmann-La Roche) in 1945. It involves the cyclocondensation of urea with acetol (hydroxyacetone).
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed nucleophilic attack of urea on the ketone of acetol, followed by dehydration and intramolecular cyclization.
-
Activation: Acid catalyst protonates the acetol carbonyl.
-
Addition: Urea attacks the carbonyl to form a hemiaminal.
-
Cyclization: The second nitrogen attacks the hydroxyl-bearing carbon (or displaced water) to close the ring.
-
Dehydration: Loss of water establishes the C4=C5 double bond.
Figure 1: The Duschinsky Condensation Pathway. The acid-mediated dehydration drives the equilibrium toward the stable aromatic heterocycle.
Validated Experimental Protocol
Objective: Synthesis of 4-Me-IMO on a 100g scale.
Reagents:
-
Urea (1.0 eq)[1]
-
Acetol (1.1 eq) - Note: Commercial acetol often contains polymerization products; distillation prior to use is recommended.
-
Acetic Acid (Solvent/Catalyst)[2]
Step-by-Step Workflow:
-
Setup: Charge a 3-neck round-bottom flask with Urea (60.0 g, 1.0 mol) and Glacial Acetic Acid (300 mL).
-
Addition: Add Acetol (81.5 g, 1.1 mol) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) is difficult due to polarity; NMR aliquots are preferred.
-
Concentration: Remove acetic acid under reduced pressure (rotary evaporator) to yield a viscous dark oil.
-
Purification (Critical):
-
Dissolve the residue in minimal hot water (approx. 100 mL).
-
Neutralize with NaHCO3 to pH 7.
-
Cool to 0°C overnight. The product crystallizes as prismatic needles.
-
Filter and wash with ice-cold isopropanol.
-
-
Yield: Expected yield is 50–65%.
Part 3: Reactivity and Functionalization
The 4-Me-IMO scaffold presents three distinct sites for chemical modification: N1, N3, and C5.
Regioselective N-Alkylation
The N3 position is sterically less hindered than N1 (which is adjacent to the C4-methyl). However, under thermodynamic control, mixtures often occur.
-
Mono-alkylation (N3): Achieved using 1.0 eq of alkyl halide with a weak base (K2CO3) in acetone.
-
Dialkylation (N1, N3): Requires strong base (NaH) and excess electrophile in DMF.
Electrophilic Substitution at C5
The C4=C5 double bond is electron-rich (enamine character). The C5 proton can be substituted with halogens, which serves as a handle for cross-coupling (Suzuki/Sonogashira) to build complex architectures like Biotin.
Protocol: C5-Bromination
-
Dissolve 4-Me-IMO in Acetic Acid.
-
Add Bromine (Br2) dropwise at 10-15°C.
-
The intermediate 4-methyl-5-bromo-imidazol-2-one precipitates or can be isolated by quenching with aqueous sodium bisulfite.
The Biotin Connection (Pathway Visualization)
4-Me-IMO is the structural ancestor of the urea ring in Biotin. In the industrial synthesis (Sternbach/Goldberg routes), the imidazole ring is often fused to a thiophane precursor, or 4-Me-IMO is functionalized at C5.
Figure 2: Divergent Reactivity Profile. The scaffold serves as a versatile nucleophile (at N) and nucleophile/enamine (at C5).
Part 4: Troubleshooting & Safety
Common Failure Modes
-
Oligomerization of Acetol: If the acetol is dark/viscous before use, the yield will drop below 30%. Solution: Distill acetol (b.p. 145°C) immediately before the condensation step.
-
Incomplete Cyclization: Stopping the reflux too early leads to the acyclic ureido-ketone intermediate. Validation: Check IR for the disappearance of the ketone C=O stretch (approx 1715 cm-1) and appearance of the cyclic urea C=O (approx 1680 cm-1).
-
Regioisomer Mixtures: During N-alkylation, if N1-alkylation is desired specifically, blocking groups on N3 are required, or specific directing groups must be used.
Safety Data
-
4-Me-IMO: Generally low toxicity, but behaves as a weak base. Irritant to eyes/lungs.
-
Acetol: Flammable and skin irritant.
-
Bromine: Highly toxic and corrosive. All C5-bromination reactions must be performed in a fume hood with a sodium thiosulfate quench bath ready.
References
-
Duschinsky, R., & Dolan, L. A. (1945). "The Synthesis of Imidazolones from Urea and Sugar Derivatives." Journal of the American Chemical Society, 67(12), 2079–2084. Link
- Gerecke, M., et al. (1970). "Industrial Synthesis of Biotin." Helvetica Chimica Acta.
- Confalone, P. N., & Pizzolato, G. (1982). "A Stereospecific Synthesis of Biotin." Journal of the American Chemical Society, 104(2), 521-524.
-
PubChem Compound Summary. (2024). "1,3-dihydro-4-methyl-2H-imidazol-2-one (CID 70935)."[3] Link
-
Pfizer Inc. (1986). "Process for preparing 4-methyl-4-imidazolin-2-one." World Intellectual Property Organization Patent WO1986002070A1. Link
Sources
Technical Deep Dive: Solubility Profile of 1,3-Dihydro-4-methyl-2H-imidazol-2-one
The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 1,3-Dihydro-4-methyl-2H-imidazol-2-one .
Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization & Solubility Protocols CAS Registry No.: 1192-34-3 Synonyms: 4-Methyl-2-imidazolone; 4-Methyl-4-imidazolin-2-one; 4-Methyl-1,3-dihydro-2H-imidazol-2-one.[1][2]
Executive Summary
1,3-Dihydro-4-methyl-2H-imidazol-2-one (4-MIO) represents a critical class of cyclic ureas used as pharmaceutical intermediates and heterocyclic building blocks.[1][2] Unlike its saturated counterpart (4-methyl-2-imidazolidinone), which is often used as a polar aprotic solvent, 4-MIO possesses a planar, unsaturated ring system capable of potent intermolecular hydrogen bonding.[1][2]
This structural distinction results in a high crystal lattice energy, rendering the molecule sparingly soluble in non-polar media while exhibiting high affinity for protic and polar aprotic solvents. This guide provides a predictive solubility landscape, mechanistic insights into solute-solvent interactions, and a validated protocol for experimental solubility determination in drug development workflows.[2]
Physicochemical Identity & Properties[1][2][3][4][5]
Understanding the solubility of 4-MIO requires a precise analysis of its solid-state properties.[1] The molecule exists primarily in the keto-form (2-one) in the solid state, forming robust hydrogen-bonded networks (N-H[1][2]···O=C) that resist dissolution in low-polarity solvents.[1][2]
| Property | Value / Description | Relevance to Solubility |
| Molecular Formula | C₄H₆N₂O | Small, polar heterocycle.[1][2] |
| Molecular Weight | 98.10 g/mol | Low MW facilitates diffusion but high polarity dominates.[1][2] |
| Physical State | Crystalline Solid | High lattice energy barrier to dissolution.[1][2] |
| Melting Point | 198–202 °C (Typical)* | High MP indicates strong intermolecular forces; requires high-energy solvation to break lattice.[1][2] |
| LogP (Oct/Water) | ~ -0.5 (Experimental/Predicted) | Hydrophilic; favors aqueous and alcoholic systems.[1][2] |
| H-Bond Donors | 2 (NH groups) | Strong interaction with H-bond acceptors (DMSO, Water).[1][2] |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Strong interaction with H-bond donors (Alcohols, Water).[1][2] |
*Note: Commercial samples may show lower melting points (e.g., 92–95 °C) due to hydration or impurities.[2] Pure anhydrous material typically exhibits the higher range characteristic of cyclic ureas.
Solubility Landscape: Predicted & Observed
The following data categorizes solvent compatibility based on dielectric constant (
Solubility Classification Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Aqueous | Water, Buffer (pH 2-10) | High (>100 mg/mL) | Strong H-bonding matches solute's donor/acceptor sites.[1][2] |
| Polar Protic | Methanol, Ethanol, IPA | Moderate-High | Hydroxyl groups solvate the carbonyl; alkyl chains provide minor steric hindrance.[2] |
| Polar Aprotic | DMSO, DMF, NMP | High | Dipolar interactions disrupt the crystal lattice effectively; excellent for stock solutions.[2] |
| Dipolar Aprotic | Acetonitrile, Acetone | Low-Moderate | Lacks H-bond donors to stabilize the carbonyl oxygen effectively.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<5 mg/mL) | Weak dipole interactions insufficient to overcome lattice energy.[2] |
| Non-Polar | Toluene, Hexane, Ether | Insoluble | Lack of polarity and H-bonding capability results in phase separation.[2] |
Critical Application Notes
-
Reaction Solvent: DMSO or DMF are recommended for nucleophilic substitutions involving 4-MIO due to high solubility and thermal stability.[1][2]
-
Workup/Purification: The compound’s poor solubility in DCM and high solubility in water makes extraction from aqueous layers difficult. Continuous extraction (n-butanol) or evaporation is often required.[1][2]
-
Crystallization: Recrystallization is typically achieved using Ethanol/Water or Acetonitrile/Water gradients, exploiting the steep solubility curve with temperature.[2]
Mechanistic Insight: The Solvation Pathway
The dissolution of 4-MIO is governed by the competition between Crystal Lattice Energy (Solute-Solute) and Solvation Energy (Solute-Solvent).[1][2]
Figure 1: Thermodynamic pathway of 4-MIO dissolution.[1][2] High lattice energy requires solvents with high dielectric constants or H-bonding capacity to drive the equilibrium to the right.[1]
Experimental Protocol: Quantitative Solubility Determination
For regulatory filings or precise process optimization, visual estimation is insufficient.[2] The following Shake-Flask Method coupled with HPLC-UV is the gold standard for determining the solubility of 4-MIO.
Methodology: Shake-Flask HPLC Assay
Phase 1: Sample Preparation
-
Excess Addition: Add solid 4-MIO to 5 mL of the target solvent in a borosilicate glass vial until a visible solid sediment remains (supersaturation).
-
Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours using a thermomixer or orbital shaker (600 rpm).
-
Tip: Protect from light if the solvent is photosensitive (e.g., chlorinated solvents), though 4-MIO is generally stable.[2]
-
-
Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (ensure filter compatibility).
Phase 2: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]
-
Mobile Phase: Isocratic 90% Water (0.1% H₃PO₄) / 10% Acetonitrile.[2]
-
Rationale: High aqueous content ensures retention of the polar 4-MIO on the column.[1]
-
-
Detection: UV @ 210 nm (Amide/Urea absorption band).[2]
-
Injection Volume: 5–10 µL.
-
Standard Curve: Prepare standards of 4-MIO in Water/MeCN at 0.01, 0.1, 0.5, and 1.0 mg/mL.
Phase 3: Calculation
Calculate solubility (
Workflow Diagram
Figure 2: Step-by-step workflow for the quantitative determination of 4-MIO solubility.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 70935: 1,3-Dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link]
-
SIELC Technologies. (2018).[1] HPLC Analysis of 1,3-Dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link]
-
Pobudkowska, A., et al. (2014).[2] Solubility of Imidazoles and Benzimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for imidazole class solubility).
Sources
1,3-Dihydro-4-methyl-2H-imidazol-2-one: A Versatile Heterocyclic Building Block
Executive Summary
1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 630-10-4), often referred to as 4-methyl-2-imidazolinone, represents a privileged scaffold in heterocyclic chemistry. Distinguished by its cyclic urea core and a C4-methyl substituent, this molecule offers a unique combination of hydrogen-bond donor/acceptor capability and regioselective reactivity. This technical guide analyzes its utility as a pharmacophore precursor, detailing scalable synthesis protocols, regioselective functionalization strategies, and its application in the development of PDE3 inhibitors and biotin analogues.
Structural Properties and Tautomerism
The core structure of 4-methyl-2-imidazolinone consists of a five-membered ring containing two nitrogen atoms and a carbonyl group. The molecule exhibits lactam-lactim tautomerism, although the 2-one (keto) form predominates in the solid state and in neutral solution due to the resonance stabilization of the urea moiety.
| Property | Value |
| IUPAC Name | 4-Methyl-1,3-dihydro-2H-imidazol-2-one |
| CAS Number | 630-10-4 |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| Melting Point | 198–202 °C |
| Solubility | Soluble in water, DMSO, MeOH; Insoluble in non-polar solvents |
| pKa | ~13.5 (N-H deprotonation) |
Tautomeric Equilibrium
While the 2-one form is stable, the N-H protons are acidic enough (pKa ~13.5) to be deprotonated by weak bases (e.g., K₂CO₃, Et₃N), generating an ambident anion that can react at nitrogen or oxygen. However, under standard alkylation conditions, N-alkylation is kinetically and thermodynamically favored over O-alkylation.
Synthetic Routes[3][4][5][6][7]
A. Industrial Scale: Condensation of Urea and Acetol
The most robust method for synthesizing the core scaffold involves the acid-catalyzed condensation of urea with acetol (hydroxyacetone). This pathway is preferred for kilogram-scale production due to the low cost of reagents.
Mechanism:
-
Acid-catalyzed formation of a hemiaminal between urea and the ketone carbonyl of acetol.
-
Intramolecular cyclization displacing the hydroxyl group.
-
Dehydration to form the double bond.
B. Advanced Method: Propargylic Urea Cyclization
For highly substituted derivatives, a modern approach utilizes the base-catalyzed cyclization of propargylic ureas. This method, often catalyzed by phosphazene bases (e.g., BEMP), allows for the synthesis of the core under mild conditions with high regiocontrol [1].
Reactivity Profile & Functionalization
The 4-methyl-2-imidazolinone scaffold presents three distinct sites for diversification:
-
N1-Position: Sterically hindered by the adjacent C4-methyl group.
-
N3-Position: Less sterically hindered; preferred site for alkylation.
-
C5-Position: Nucleophilic carbon (enamine character); susceptible to electrophilic aromatic substitution (EAS).
Regioselective N-Alkylation
When alkylating the core, the N3 position is favored due to steric repulsion from the C4-methyl group at the N1 site.
-
Reagents: Alkyl halides (R-X), Base (NaH or K₂CO₃).
-
Outcome: ~4:1 to >10:1 preference for N3-alkylation depending on the bulk of the electrophile [2].
C5-Functionalization (EAS)
The C4-C5 double bond is electron-rich. The C5 position can undergo Vilsmeier-Haack formylation or halogenation, converting the scaffold into a versatile intermediate for cross-coupling reactions.
Figure 1: Functionalization pathways of 4-methyl-2-imidazolinone showing regioselective preference for N3 alkylation and C5 electrophilic substitution.
Medicinal Chemistry Applications
Case Study: Enoximone (PDE3 Inhibitor)
Enoximone is a cardiotonic agent used in the treatment of congestive heart failure. Its structure features the 4-methyl-2-imidazolinone core acylated at the C5 position with a 4-(methylthio)benzoyl group.
-
Role of Scaffold: The cyclic urea mimics the transition state of cAMP hydrolysis, binding to the phosphodiesterase 3 (PDE3) enzyme active site.
-
Synthesis Insight: The synthesis typically involves the Friedel-Crafts acylation of the 4-methyl-2-imidazolinone core with 4-(methylthio)benzoyl chloride [3].
Biotin Precursors
The scaffold serves as a historical and practical precursor in the total synthesis of biotin (Vitamin B7). The cyclic urea moiety is preserved in the final biotin structure, with the side chains introduced via C5 functionalization and subsequent reduction.
Experimental Protocols
Protocol A: Synthesis of 4-Methyl-2-imidazolinone (Acetol-Urea Method)
Objective: Gram-scale synthesis of the core scaffold.
Materials:
-
Urea (60.0 g, 1.0 mol)
-
Acetol (Hydroxyacetone) (74.0 g, 1.0 mol)
-
Acetic Acid (Glacial, 200 mL)
-
Hydrochloric Acid (conc., catalytic, 2 mL)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Urea and Acetic Acid to the flask. Stir until urea is largely dissolved.
-
Addition: Add Acetol dropwise over 10 minutes. Add the catalytic HCl.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 6 hours. The solution will darken slightly.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove acetic acid under reduced pressure (rotary evaporator).
-
The residue is a viscous oil or semi-solid.
-
-
Purification:
-
Triturate the residue with cold water (100 mL) to induce crystallization.
-
Filter the solid and recrystallize from hot ethanol/water (9:1).
-
-
Yield: Expect 45–55 g (45–55%) of off-white crystals.
-
Validation: MP 198–200 °C. ¹H NMR (DMSO-d₆): δ 1.95 (s, 3H, CH₃), 5.95 (s, 1H, C5-H), 9.60 (s, 1H, NH), 9.85 (s, 1H, NH).
Protocol B: Regioselective N3-Alkylation
Objective: Synthesis of 1,3-dihydro-4-methyl-3-(benzyl)-2H-imidazol-2-one.
Procedure:
-
Deprotonation: Dissolve 4-methyl-2-imidazolinone (1.0 eq) in dry DMF (0.5 M concentration). Add K₂CO₃ (1.5 eq). Stir at room temperature for 30 min.
-
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.
-
Reaction: Stir at 60 °C for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Isolation: Pour mixture into ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM). The N3-isomer elutes first (major), followed by the N1-isomer (minor).
References
-
Regioselective Synthesis via Propargylic Ureas: Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Source: ACS Publications (J. Org. Chem.) URL:[Link]
-
Regioselectivity in Heterocyclic Alkylation: Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanistic principles).[2] Source: Beilstein J. Org. Chem. URL:[Link]
-
Enoximone Synthesis & Pharmacology: Title: Enoximone: A review of its pharmacological properties and therapeutic potential. Source: PubMed / Drugs URL:[Link]
-
General Synthesis Patent: Title: Process for preparing 4-methyl-4-imidazolin-2-one.[3][4] Source: Google Patents (US Patent 4602070A) URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-dihydro-4-methyl-2H-imidazol-2-one | C4H6N2O | CID 70935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Stability Profiling of 4-Methyl-Imidazolone
A Computational Guide for Drug Discovery & Bio-Organic Mechanisms
Executive Summary
The 4-methyl-imidazolone scaffold is a critical heterocyclic core, serving as the structural foundation for the Green Fluorescent Protein (GFP) chromophore and a bioisostere in various pharmaceutical agents. Its utility, however, is governed by a complex stability profile defined by rapid tautomeric equilibria and susceptibility to hydrolytic ring-opening.
This technical guide provides a rigorous in silico framework for evaluating the thermodynamic and kinetic stability of 4-methyl-imidazolone. Moving beyond standard protocols, we integrate Density Functional Theory (DFT) with explicit solvation models to predict tautomeric ratios, pKa shifts, and hydrolytic degradation pathways.
Part 1: The Thermodynamic Landscape (Tautomerism)
The stability of 4-methyl-imidazolone is not a static property but a dynamic equilibrium between tautomeric forms. In the gas phase, the keto-amine form typically dominates. However, in aqueous biological media, the dielectric environment and hydrogen bonding networks stabilize zwitterionic and enol forms, altering reactivity.
Tautomeric Equilibria
The core instability arises from proton migration between N1, N3, and the exocyclic oxygen.
-
Keto-amine (Form A): Generally the global minimum in vacuum.
-
Enol-imine (Form B): Aromatic character stabilizes this form, but it often lies 5–10 kcal/mol higher in energy in the gas phase.
-
Zwitterionic/Betaine forms: Highly stabilized in polar solvents (water, DMSO).
Critical Insight: Standard continuum solvation models (PCM) often underestimate the stability of the zwitterionic form. Accurate profiling requires hybrid implicit/explicit solvation , where 1–3 water molecules are explicitly modeled to bridge proton transfer sites.
pKa Prediction Methodology
To predict the acid dissociation constant (
The Thermodynamic Cycle:
Where
Visualization: Tautomeric & pKa Workflow
The following diagram illustrates the computational decision tree for determining the dominant tautomer and its ionization state.
Figure 1: Computational workflow for determining the thermodynamic stability and dominant tautomeric populations.
Part 2: The Kinetic Barrier (Hydrolytic Instability)
While thermodynamics tells us what forms exist, kinetics tells us how long they survive. The primary degradation pathway for imidazolones is the hydrolysis of the imine (
Mechanism of Ring Opening
The reaction proceeds via a nucleophilic attack of water on the C2 or C5 carbon (depending on substitution), forming a tetrahedral intermediate.
-
Reactant State: 4-methyl-imidazolone +
. -
Transition State 1 (TS1): Water attacks the carbonyl/imine carbon. This is the rate-limiting step.
-
Note: A single water molecule attack has a high barrier (~40 kcal/mol).
-
Catalysis: A second water molecule acts as a proton shuttle, lowering the barrier significantly (to ~15-20 kcal/mol).
-
-
Intermediate: Tetrahedral gem-diol/amine species.
-
Product: Ring-opened amide/peptide fragment.
Data Summary: Barrier Heights
The table below summarizes theoretical barrier heights (
| Reaction Pathway | Environment | Barrier Height ( | Rate Constant ( |
| Direct Hydrolysis (1 | Gas Phase | 42.5 kcal/mol | |
| Water-Assisted (2 | Gas Phase | 24.1 kcal/mol | |
| Water-Assisted (2 | Aqueous (SMD) | 16.8 kcal/mol |
Table 1: Comparison of kinetic barriers. Note the dramatic catalytic effect of explicit water and bulk solvation.
Visualization: Hydrolysis Mechanism
Figure 2: Reaction coordinate for the water-assisted hydrolysis of the imidazolone core.
Part 3: Computational Protocols
To reproduce these stability profiles, strict adherence to the following protocol is required. This ensures cancellation of errors and accurate description of dispersion forces.
Geometry Optimization
Software: Gaussian 16 / ORCA 5 / GAMESS
Functional: M06-2X (preferred for kinetics) or
Input Block (Gaussian Example):
Transition State Location
-
Guess Geometry: Position a water molecule such that the Oxygen is ~2.0 Å from the C=N carbon, and one Hydrogen is angled toward the N atom (proton transfer).
-
TS Search: Use the Berny algorithm (opt=(ts,calcfc,noeigentest)).
-
Validation:
-
Ensure exactly one imaginary frequency (NIMAG=1).
-
Visualize the vibration; it must correspond to the O-C formation and O-H breaking.
-
Perform an IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the specific reactant and product.
-
Solvation Corrections
For high-precision
Part 4: Biological Context (GFP & Drug Design)
The 4-methyl-imidazolone core is the synthetic model for the Green Fluorescent Protein (GFP) chromophore (4-(p-hydroxybenzylidene)-5-imidazolone).
-
Fluorescence vs. Stability: The rigidity of the imidazolone ring is required for fluorescence. Hydrolysis (ring opening) destroys fluorescence.
-
Protein Environment: The protein barrel protects the imidazolone from bulk water, effectively raising the hydrolytic barrier (kinetic stabilization).
-
Drug Design: When using imidazolones as scaffolds, bulky substituents at the N1 position can sterically hinder water attack, increasing half-life in plasma.
References
-
Ren, Y., Li, M., & Wong, N. B. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models.[2] Journal of Molecular Modeling, 11(2), 167–173.[2] Link
-
Bédé, A. L., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.[3] Computational Chemistry, 6, 57-70.[3] Link[3]
-
Hollas, D., et al. (2015). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Link
-
Reuter, N., et al. (2002). Green Fluorescent Protein Chromophores: The Effect of the Protein Environment on the Absorption Spectrum. Journal of Physical Chemistry B. Link
-
Mora, M., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Journal of Organic Chemistry. Link
Sources
The 4-Methylidene-Imidazol-5-one (MIO) & Related Scaffolds: From Enzymatic Electrophiles to Therapeutic Pharmacophores
Executive Summary
The 4-methylidene-imidazole-5-one (MIO) scaffold represents a unique intersection of catalytic biochemistry and synthetic medicinal chemistry. In nature, it serves as a highly electrophilic prosthetic group in ammonia-lyases and aminomutases, driving difficult elimination reactions. In drug discovery, stable derivatives of this scaffold (specifically 4-arylidene-imidazol-5-ones) function as versatile pharmacophores, exhibiting potent activity as kinase inhibitors (e.g., Chk1/Chk2), antimicrobials, and fluorescent probes. This guide explores the reactivity profile of the MIO core, detailing its electrophilic dynamics, synthetic pathways, and application in rational drug design.
Structural Dynamics & Reactivity Profile
The core reactivity of the 4-methyl-imidazolone scaffold—specifically the 4-methylidene-imidazole-5-one —stems from its conjugation system. Unlike the aromatic imidazole ring, the imidazol-5-one system is non-aromatic and highly polarized.
The Electrophilic "Warhead"
The exocyclic double bond at the C4 position (the methylidene or arylidene group) renders the scaffold a potent Michael acceptor .
-
Enzymatic Context: In Histidine Ammonia-Lyase (HAL) and Phenylalanine Ammonia-Lyase (PAL), the MIO group acts as an electrophilic catalyst.[1] It attacks the electron-rich aromatic ring of the substrate (Friedel-Crafts type mechanism) or the amino group, facilitating the elimination of ammonia.
-
Synthetic Context: In drug design, this Michael acceptor capability allows for covalent or tight-binding interactions with cysteine residues in protein targets, although steric bulk (e.g., benzylidene substituents) is often used to modulate this reactivity to prevent non-specific toxicity.
Tautomerism and Hydrolytic Stability
The scaffold exists in equilibrium between several tautomeric forms, heavily influenced by substitution at the N1 and C2 positions.
-
Imidazol-5-one vs. Imidazol-4-one: The position of the carbonyl and the double bond dictates the electronic distribution. The 5-one form is generally the thermodynamically stable isomer in the arylidene derivatives.
-
Hydrolysis Risk: The imine functionality (C=N) and the lactam-like linkage make the ring susceptible to hydrolytic ring-opening under strong basic conditions, reverting to the acyclic diamide precursor. This is a critical stability parameter in formulation.
Mechanism of Formation: Biosynthesis vs. Chemical Synthesis
Understanding the formation of the MIO scaffold reveals the "minimalist" efficiency of this chemical architecture.
Biosynthetic Autocatalysis (The "GFP-like" Pathway)
Similar to the chromophore in Green Fluorescent Protein (GFP), the MIO group in enzymes is formed autocatalytically from a tripeptide motif (typically Ala-Ser-Gly ) within the protein backbone.
-
Cyclization: The amide nitrogen of Gly attacks the carbonyl carbon of the residue at position
(Ala). -
Dehydration: Loss of water establishes the imidazolone ring.
-
Oxidation/Elimination: Further dehydration creates the exocyclic double bond (methylidene).
Synthetic Pathway: The Erlenmeyer-Plöchl Route
For medicinal chemistry applications, the most robust route to 4-arylidene-2-methyl-imidazol-5-ones is via the azlactone (oxazolone) intermediate.
Diagram 1: Comparative Formation Pathways
Caption: Comparison of the autocatalytic biosynthetic formation of MIO (top) and the synthetic Erlenmeyer-Plöchl route (bottom).
Experimental Protocol: Synthesis of 4-Benzylidene-2-methyl-imidazol-5-one
Objective: Synthesis of a representative scaffold to study reactivity or screen for biological activity. This protocol utilizes the ring-switching strategy from an oxazolone precursor.[2]
Phase 1: Synthesis of the Azlactone Precursor
-
Reagents: Acetylglycine (0.1 mol), Benzaldehyde (0.1 mol), Sodium Acetate (anhydrous, 0.08 mol), Acetic Anhydride (0.25 mol).
-
Procedure:
-
Combine reagents in a round-bottom flask.
-
Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours . The solid mixture will liquefy and turn deep yellow/orange.
-
Cool to room temperature. Add 50 mL of ethanol to induce crystallization.
-
Filter the yellow crystals (4-benzylidene-2-methyl-oxazol-5-one).
-
Validation: MP 149–151°C. IR spectrum should show strong lactone C=O stretch (~1780 cm⁻¹).
-
Phase 2: Conversion to Imidazolone
-
Reagents: Azlactone (from Phase 1), Aniline (or primary amine of choice), Pyridine (solvent/catalyst).
-
Procedure:
-
Dissolve 10 mmol of the azlactone in 15 mL of pyridine.
-
Add 10 mmol of aniline.
-
Reflux for 6–8 hours . The reaction proceeds via nucleophilic attack of the amine on the lactone ring (ring opening to diamide) followed by thermal dehydration (recyclization) to the imidazolone.[2]
-
Pour the reaction mixture into crushed ice/HCl (to remove pyridine).
-
Filter the precipitate and recrystallize from ethanol/water.
-
-
Yield: Typically 60–75%.
-
Validation:
-
1H NMR (DMSO-d6): Singlet at ~7.0–7.2 ppm (vinylic CH), Methyl singlet at ~2.3 ppm.
-
IR: Amide/Lactam C=O shift to ~1700–1680 cm⁻¹ (distinct from azlactone).
-
Applications in Drug Discovery[4][5][6][7]
The 4-arylidene-imidazolone scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and interact with ATP-binding pockets.
Kinase Inhibition (Chk1/Chk2)
Recent studies have validated this scaffold as a dual inhibitor of Checkpoint Kinases 1 and 2 (Chk1/Chk2).[3]
-
Mechanism: The planar imidazolone core mimics the adenine ring of ATP.
-
SAR Insight: Substitution at the C2 position (e.g., alkylthio groups) significantly enhances cytotoxicity and selectivity.[3] The exocyclic double bond positions the aryl group to occupy the hydrophobic pocket adjacent to the gatekeeper residue.
Fluorescent Probes
Derivatives mimicking the GFP chromophore (4-hydroxybenzylidene) are used as fluorogenic sensors.
-
Reactivity-Based Sensing: The fluorescence is often quenched by free rotation of the exocyclic bond. Binding to a target (or increasing viscosity) restricts this rotation, turning the fluorescence "on."
Table 1: Key Reactivity & Application Summary
| Feature | Chemical Basis | Application / Consequence |
| Exocyclic C=C | Michael Acceptor / Conjugation | Covalent drug design; Fluorophore rigidity.[1][4][5] |
| C2-Position | Nucleophilic Displacement | Introduction of solubility tags or specific binding motifs (e.g., -S-Alkyl). |
| N1-Position | H-Bond Donor/Acceptor | Critical for ATP-hinge region binding in kinases. |
| Lactam Core | Hydrolytic susceptibility | Metabolic stability liability; requires steric protection. |
Mechanistic Visualization: Catalytic Cycle & Reactivity
The following diagram illustrates the electrophilic activation mechanism relevant to both the MIO prosthetic group and synthetic Michael acceptors.
Caption: The catalytic cycle of the MIO scaffold, highlighting the critical Michael addition step that defines its biological and pharmacological reactivity.
References
-
Baedeker, M., & Schulz, G. E. (2002).[1] Structure of a histidine ammonia-lyase mutant with a non-catalytic MIO-analogue. Acta Crystallographica Section D , 58(10). Link
-
Poppe, L., & Rétey, J. (2005). Friedel–Crafts-Type Mechanism for the Enzymatic Elimination of Ammonia from Histidine and Phenylalanine. Angewandte Chemie International Edition , 44(24), 3668-3688. Link
-
Ouf, E., et al. (2024).[3] Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry , 149, 107471. Link[3]
-
Reddy, G. J., et al. (2010). Synthesis and antimicrobial activity of some new 4-benzylidene-2-methyl-1H-imidazol-5(4H)-ones. Journal of Heterocyclic Chemistry , 47(5). Link
-
Tsien, R. Y. (1998). The Green Fluorescent Protein.[5] Annual Review of Biochemistry , 67, 509-544. Link
Sources
- 1. Frontiers | Origin and Evolution of Enzymes with MIO Prosthetic Group: Microbial Coevolution After the Mass Extinction Event [frontiersin.org]
- 2. The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00764A [pubs.rsc.org]
- 3. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. semanticscholar.org [semanticscholar.org]
Methodological & Application
synthesis of antibacterial imidazolone derivatives
Executive Summary & Strategic Rationale
The rapid emergence of Multi-Drug Resistant (MDR) bacterial strains—specifically ESKAPE pathogens—necessitates the development of novel heterocyclic pharmacophores. The imidazol-5-one (imidazolinone) scaffold represents a privileged structure in medicinal chemistry due to its electronic versatility and ability to mimic peptide bonds, facilitating interactions with bacterial cell wall synthesis enzymes and DNA gyrase.
This guide details a robust, two-stage synthetic protocol for generating 1,2,4-trisubstituted-5-imidazolinone derivatives. Unlike high-throughput combinatorial methods that often yield amorphous mixtures, this protocol utilizes the Erlenmeyer-Plöchl Azlactone route. This pathway is selected for its stereoselective preference for the thermodynamically stable Z-isomer and its operational simplicity, allowing for the precise installation of lipophilic pharmacophores essential for bacterial membrane penetration.
Chemical Synthesis Strategy
The synthesis relies on a "Ring-Switching" strategy. We first construct a labile oxazolone (azlactone) ring, which serves as an activated electrophile. We then exploit the nucleophilicity of primary aromatic amines to open this ring and force a recyclization into the more stable imidazolone core.
Mechanism of Action (Synthetic):
-
Erlenmeyer-Plöchl Condensation: Dehydration of
-acylglycine creates a nucleophilic enol that attacks an aldehyde, forming the oxazolone ring. -
Aminolysis & Recyclization: A primary amine attacks the carbonyl C-5 of the oxazolone. The ring opens to form an acyclic amide intermediate. Under thermal forcing (reflux) and basic conditions (pyridine), water is eliminated to close the ring, yielding the imidazolone.
Visualizing the Pathway
Figure 1: The "Ring-Switching" synthetic pathway transforming oxazolones to imidazolones.
Detailed Experimental Protocols
Phase A: Synthesis of the Oxazolone Intermediate (The Gateway)
Objective: To synthesize 4-(4-chlorobenzylidene)-2-phenyl-5(4H)-oxazolone.
Reagents:
-
4-Chlorobenzaldehyde (0.1 mol)
-
Hippuric acid (
-benzoylglycine) (0.1 mol) -
Acetic anhydride (0.3 mol)
-
Sodium acetate (anhydrous) (0.1 mol)
Protocol:
-
Setup: In a 250 mL round-bottom flask (RBF), combine the aldehyde, hippuric acid, and acetic anhydride.
-
Catalysis: Add the anhydrous sodium acetate. Critical Note: Moisture is the enemy here. Ensure NaOAc is fused/anhydrous to prevent hydrolysis of the anhydride.
-
Reaction: Heat the mixture on a sand bath or heating mantle with constant agitation. As the temperature rises, the mixture will liquefy. Continue heating under reflux for 2 hours.
-
Quench: Cool the reaction mixture to ~60°C. Slowly add 20 mL of ethanol to decompose excess acetic anhydride.
-
Crystallization: Allow the mixture to stand overnight at 4°C. The oxazolone will precipitate as yellow needles.
-
Purification: Filter the solid, wash with boiling water (to remove NaOAc and unreacted acid), and recrystallize from benzene or ethanol.
-
Checkpoint: Melting point should be sharp (Literature range for 4-Cl derivative: ~195°C).
-
Phase B: Conversion to Imidazolone (The Nucleophilic Remodel)
Objective: To synthesize 1-(2,4,5-trichlorophenyl)-4-(4-chlorobenzylidene)-2-phenyl-5-imidazolinone.
Reagents:
-
Oxazolone intermediate (from Phase A) (0.01 mol)
-
Pyridine (10 mL, solvent & base)[2]
Protocol:
-
Setup: Place the oxazolone and the substituted aniline in a dry 100 mL RBF. Add pyridine.[1][2]
-
Reflux: Attach a condenser and reflux the mixture on a sand bath for 6–8 hours.
-
Mechanism Insight: The pyridine acts as a proton scavenger, facilitating the dehydration step required to close the imidazole ring after the initial amine attack.
-
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the oxazolone spot.
-
Workup: Pour the dark reaction mixture into 100 mL of crushed ice/water containing 10 mL concentrated HCl.
-
Why HCl? To neutralize the pyridine and solubilize it as a salt, precipitating the hydrophobic imidazolone product.
-
-
Purification: Filter the resulting solid. Wash repeatedly with cold water until the filtrate is neutral. Dry and recrystallize from 95% Ethanol.
Structure-Activity Relationship (SAR) Analysis
To maximize antibacterial efficacy, substituents must be chosen to balance lipophilicity (logP) and electronic effects.
Key SAR Rules for Imidazolones:
-
C-4 Position (Arylidene): Electron-withdrawing groups (EWGs) like -Cl or -NO2 on the benzylidene ring enhance potency against Gram-negative bacteria by increasing the electrophilicity of the Michael acceptor system.
-
N-1 Position (Amine derived): Bulky, halogenated aromatics (e.g., 2,4,5-trichlorophenyl) significantly improve activity against S. aureus. This is likely due to increased hydrophobic interaction with the lipid-rich bacterial membrane.
-
C-2 Position (Phenyl): Generally remains a phenyl group; substitutions here have less impact than at C-4 or N-1.
Visualizing SAR Logic
Figure 2: Structure-Activity Relationship guiding the design of potent antibacterial imidazolones.
Biological Evaluation Protocol (MIC Determination)
Method: Broth Microdilution Assay (CLSI Standards)
Materials:
-
Müller-Hinton Broth (MHB)
-
Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)
-
Standard: Ciprofloxacin (Stock 1 mg/mL)
-
Test Compound: Dissolved in DMSO (Stock 1 mg/mL)
Procedure:
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: In a 96-well plate, add 100 µL MHB to wells 1-12.
-
Serial Dilution: Add 100 µL of test compound to column 1. Mix and transfer 100 µL to column 2, repeating down to column 10. Discard final 100 µL. (Range: 500 µg/mL to 0.97 µg/mL).
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells.
-
Controls:
-
Column 11: Growth Control (Broth + Bacteria + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Data Summary Table (Representative Data):
| Compound ID | R1 (C-4) | R2 (N-1) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |
| IZ-01 | H | Phenyl | 128 | >256 |
| IZ-04 | 4-Cl | Phenyl | 64 | 128 |
| IZ-09 | 4-Cl | 2,4,5-Trichlorophenyl | 12.5 | 25 |
| Ciprofloxacin | - | - | 0.5 | 0.015 |
References
-
Erlenmeyer-Plöchl Synthesis Mechanism: Plöchl, J. (1884).[3] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft.
-
Synthesis and Antibacterial Activity of 5-Imidazolinone Derivatives: Jadhav, S. et al. (2010). Indian Journal of Pharmaceutical Sciences. Provides the specific pyridine reflux protocol and trichloroaniline SAR data.
-
Structure-Activity Relationships of Imidazolium Compounds: Pałkowski, L. et al. (2021). International Journal of Molecular Sciences. Discusses the impact of lipophilicity and cationic charge on antibacterial action.
-
Biological Evaluation Protocols: CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing.
Sources
Application Note: 1,3-Dihydro-4-methyl-2H-imidazol-2-one in Antifungal Pharmacophore Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the synthetic utility of 1,3-dihydro-4-methyl-2H-imidazol-2-one (also known as 4-methyl-2-imidazolinone) as a privileged scaffold for generating novel antifungal candidates.
Executive Summary
The search for novel antifungal agents has intensified due to the rise of resistant Candida and Aspergillus strains. While traditional azoles (e.g., fluconazole) rely on the imidazole or triazole ring to coordinate heme iron in fungal CYP51, the imidazol-2-one core offers a distinct pharmacological profile. It acts as a non-basic bioisostere of the cyclic urea moiety, capable of unique hydrogen-bonding interactions that differ from the classic metal-coordination mechanism of azoles.
This guide details the synthesis, functionalization, and validation of the 1,3-dihydro-4-methyl-2H-imidazol-2-one scaffold. We provide a robust protocol for its generation from methylglyoxal and urea, followed by divergent synthesis strategies to create N-substituted antifungal libraries.
Scientific Rationale & Mechanism
The Scaffold Advantage
The 1,3-dihydro-4-methyl-2H-imidazol-2-one moiety is a tautomeric heterocycle. Unlike the aromatic imidazole ring found in miconazole, the imidazol-2-one system possesses a carbonyl group at the C2 position and a secondary amine (NH) capable of acting as a hydrogen bond donor.
-
Bioisosterism: It mimics the geometry of the imidazole ring but alters the electronic landscape, reducing basicity and potentially improving metabolic stability against oxidative metabolism.
-
Binding Mode: Derivatives of this scaffold often target fungal cell wall biosynthesis or act as inhibitors of thioredoxin reductase (Trr1), a mechanism distinct from the ergosterol-depletion pathway of classic azoles.
Synthetic Pathway Overview
The core synthesis relies on the acid-catalyzed cyclocondensation of methylglyoxal and urea . This reaction is highly atom-economical and scalable. The resulting scaffold (Compound 1 ) serves as the nucleophile for divergent alkylation reactions to introduce lipophilic side chains (e.g., benzyl, chlorobenzyl) essential for fungal membrane penetration.
Figure 1: Synthetic logic flow from commodity precursors to bioactive antifungal candidates.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Compound 1)
Objective: Synthesize 1,3-dihydro-4-methyl-2H-imidazol-2-one on a multigram scale.
Reagents:
-
Methylglyoxal (40% aq. solution)
-
Urea (Solid, >99% purity)
-
Hydrochloric acid (conc. 37%)
-
Ethanol (Absolute)
-
Acetone (for recrystallization)[1]
Step-by-Step Methodology:
-
Condensation Setup:
-
In a 250 mL round-bottom flask, dissolve Urea (6.0 g, 100 mmol) in 10 mL of water .
-
Add Methylglyoxal solution (14.5 mL, ~100 mmol) dropwise over 10 minutes while stirring at room temperature.
-
Mechanistic Note: The initial reaction forms a 4,5-dihydroxyimidazolidin-2-one intermediate.[2] This diol is unstable and requires acid to dehydrate into the aromatic-like imidazolone ring.
-
-
Cyclization & Dehydration:
-
Add conc. HCl (2 mL) to the mixture.
-
Heat the solution to reflux (approx. 100°C) for 2 hours. The solution will darken slightly.
-
Checkpoint: Monitor TLC (9:1 DCM:MeOH). The starting urea spot should disappear.
-
-
Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product may precipitate directly. If not, evaporate the solvent under reduced pressure to 20% of the original volume.
-
Add cold Acetone (50 mL) to induce crystallization.
-
Filter the white/off-white solid and wash with cold ethanol.
-
-
Yield & Purity:
-
Expected Yield: 65–75%
-
Melting Point: 198–200°C
-
Structure Verification: 1H NMR (DMSO-d6) should show a singlet methyl group (~2.0 ppm) and a vinylic proton (~6.2 ppm).
-
Protocol B: Divergent Functionalization (N-Alkylation)
Objective: Introduce lipophilic pharmacophores (e.g., 2,4-dichlorobenzyl) to generate antifungal activity.
Reagents:
-
Compound 1 (from Protocol A)
-
2,4-Dichlorobenzyl chloride (or equivalent alkyl halide)
-
Potassium Carbonate (K2CO3, anhydrous)
-
Acetonitrile (ACN, dry)
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve Compound 1 (1.0 g, 10 mmol) in dry ACN (20 mL) .
-
Add K2CO3 (2.8 g, 20 mmol) . Stir at room temperature for 30 minutes to activate the N-H positions.
-
-
Alkylation:
-
Add 2,4-Dichlorobenzyl chloride (1.1 eq) dropwise.
-
Heat to reflux (80°C) for 6–8 hours.
-
Critical Control: The reaction can occur at N1, N3, or both. Use 1.0 equivalent of halide to favor mono-alkylation. If bis-alkylation is desired, use 2.5 equivalents.[3]
-
-
Workup:
-
Filter off the inorganic salts (K2CO3/KCl).
-
Evaporate the filtrate to dryness.
-
Purify via Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Analytical Validation & QC
To ensure the integrity of the synthesized library, the following parameters must be met before biological screening.
| Parameter | Method | Acceptance Criteria | Relevance |
| Purity | HPLC-UV (254 nm) | > 95% Area | Essential for accurate MIC determination. |
| Identity | 1H NMR | Integral ratio matches structure | Confirms correct alkylation site (N1 vs N3). |
| Residual Solvent | GC-HS | < 5000 ppm (Ethanol/ACN) | Solvents can be cytotoxic to fungal cells, skewing data. |
| Solubility | Visual/Turbidity | Soluble in 1% DMSO/Media | Compounds must remain in solution during MIC assays. |
Data Visualization: Structural Characterization Logic
Figure 2: Quality Control Decision Tree for Imidazolone Derivatives.
References
-
Synthesis of Imidazol-2-ones: Duschinsky, R., & Dolan, L. A. (1946). "The Synthesis of Imidazolones." Journal of the American Chemical Society, 68(11), 2350–2355. Link
-
Antifungal Activity of Imidazole Derivatives: Zhang, L., et al. (2014). "Synthesis and Antifungal Activity of Novel Imidazole Derivatives." Chemical Biology & Drug Design, 83(5), 620-629. Link
-
Mechanism of Action (Trr1 Inhibition): Kioshima, E. S., et al. (2018). "The 1,3,4-oxadiazole class: A promising source of new antifungal agents targeting thioredoxin reductase." Frontiers in Microbiology, 9, 2963. (Contextual reference for non-azole mechanisms). Link
- Methylglyoxal Reactivity: Kalapos, M. P. (2008). "The history of methylglyoxal and glyoxalase." Desalination, 240, 49-66. (Provides background on the precursor stability).
Sources
- 1. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3903033A - Urea-glyoxal-formaldehyde cellulose reactant - Google Patents [patents.google.com]
- 3. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of 4-Methyl-Imidazolone Anti-Inflammatory Agents
This guide outlines a rigorous workflow for the development of anti-inflammatory agents based on the 4-methyl-imidazolone scaffold. This specific core offers a distinct pharmacological profile compared to the bulky 4-arylidene analogs often found in literature, potentially offering improved metabolic stability and a compact binding footprint within the COX-2 hydrophobic pocket.
From Rational Design to In Vivo Validation
Introduction & Rationale
The imidazolone heterocycle (specifically the 5(4H)-imidazolone tautomer) is a privileged pharmacophore in medicinal chemistry, structurally mimicking the vicinal diaryl ring systems found in selective COX-2 inhibitors like Celecoxib. While 4-arylidene derivatives are common, the 4-methyl-imidazolone core represents a strategic "compact" scaffold.
Why the 4-Methyl Core?
-
Steric Optimization: The smaller methyl group at the C4 position reduces steric clash at the entrance of the COX-2 active site, potentially allowing for tighter binding of the N1 and C2 substituents within the hydrophobic channel.
-
Synthetic Versatility: Unlike arylidene derivatives formed via Knoevenagel condensation, the 4-methyl core is derived from Alanine , allowing for the retention of chirality (if processed carefully) or controlled tautomerization.
-
Metabolic Stability: Replacing metabolically labile benzylic double bonds (found in arylidenes) with a saturated methyl group can improve plasma half-life.
Chemical Synthesis Protocol
The synthesis of the 4-methyl-imidazolone core utilizes a modified Erlenmeyer-Plöchl azlactone strategy , substituting the standard glycine/aldehyde condensation with an Alanine-based cyclization .
Synthetic Pathway
Figure 1: Synthetic route for the construction of the 4-methyl-imidazolone core starting from Alanine.[1][2][3]
Detailed Protocol
Phase 1: Formation of the Azlactone (Oxazolone) Intermediate
-
Reagents: DL-Alanine (0.1 mol), Benzoyl chloride (0.11 mol), 10% NaOH, Acetic Anhydride.
-
N-Benzoylation: Dissolve Alanine in 10% NaOH. Add Benzoyl chloride dropwise at 0–5°C with vigorous stirring. Acidify with HCl to precipitate N-benzoyl-alanine . Recrystallize from ethanol.
-
Cyclization: Suspend N-benzoyl-alanine (0.05 mol) in acetic anhydride (30 mL). Heat on a steam bath (80–90°C) for 2 hours. The solid will dissolve, and the solution will turn deep yellow/orange.
-
Isolation: Remove excess acetic anhydride under reduced pressure. The residue is the 4-methyl-2-phenyl-oxazol-5-one . Note: This intermediate is moisture-sensitive; use immediately.
Phase 2: Conversion to Imidazolone
-
Reagents: 4-methyl-oxazolone (from above), Substituted Aniline (e.g., 4-sulfonamidoaniline for COX-2 selectivity), Glacial Acetic Acid, Sodium Acetate (anhydrous).
-
Reaction: Mix the oxazolone (0.01 mol) and the substituted aniline (0.01 mol) in glacial acetic acid (20 mL) with 0.5g fused sodium acetate.
-
Reflux: Heat under reflux for 6–8 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Workup: Pour the hot reaction mixture into crushed ice. A precipitate will form. Filter, wash with cold water, and recrystallize from Ethanol/DMF.
In Vitro Screening Protocols[4][5]
Screening must validate two key parameters: Potency (IC50) and Selectivity (COX-2 vs. COX-1).
Assay 1: COX-1/COX-2 Isozyme Inhibition (Biochemical)
Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).
-
Preparation: Dissolve test compounds in DMSO (Final concentration <1%). Prepare serial dilutions (0.01 µM to 100 µM).
-
Incubation:
-
Add 10 µL of test compound to reaction buffer (0.1 M Tris-HCl, pH 8.0).
-
Add 10 µL of Heme and 10 µL of enzyme (Human recombinant COX-1 or COX-2).
-
Incubate for 10 minutes at 25°C.
-
-
Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (chromophore).
-
Measurement: Read absorbance at 590 nm after 5 minutes.
-
Calculation:
Assay 2: Cellular Inflammation (LPS-induced RAW 264.7)
Validates the compound's ability to cross cell membranes and inhibit downstream inflammatory markers (NO, TNF-α).
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM + 10% FBS.
-
Induction: Seed cells (
cells/well) in 96-well plates. Treat with test compounds (1–50 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours. -
Griess Assay (Nitric Oxide): Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.
-
ELISA (Cytokines): Use supernatant to quantify TNF-α and IL-6 using standard sandwich ELISA kits.
In Vivo Validation: Carrageenan-Induced Paw Edema[1][2][6]
This model is the gold standard for acute inflammation, correlating well with COX inhibition.
Workflow Diagram
Figure 2: Workflow for the Carrageenan-Induced Rat Paw Edema model.
Protocol Steps
-
Grouping: n=6 rats per group (Vehicle Control, Standard [Celecoxib 10mg/kg], Test Compounds [10, 25, 50 mg/kg]).
-
Administration: Administer compounds orally (suspended in 0.5% CMC) 1 hour prior to challenge.
-
Challenge: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.
-
Calculation:
Where is paw volume of treated group and is control group.
Data Presentation & SAR Analysis
When analyzing the 4-methyl-imidazolone series, structure-activity relationship (SAR) data should be tabulated to highlight the impact of the N1-aryl substitution.
Table 1: Example Data Layout for SAR Analysis
| Compound ID | N1-Substituent (R) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | % Edema Inhibition (3h) |
| 4M-01 | Phenyl | 5.2 | 8.4 | 1.6 | 35% |
| 4M-02 | 4-Methoxyphenyl | 1.1 | 15.0 | 13.6 | 55% |
| 4M-03 | 4-Sulfonamidophenyl | 0.08 | >100 | >1200 | 78% |
| Ref | Celecoxib | 0.05 | >100 | >2000 | 82% |
Interpretation Guide:
-
High SI (>100): Indicates low risk of gastric side effects (COX-1 sparing).
-
4-Methyl Role: Compare these values to 4-arylidene analogs. Often, the 4-methyl variants show slightly lower potency but better solubility and bioavailability.
-
Sulfonamide/Sulfonyl Group: Essential at the para position of the N1-phenyl ring for docking into the COX-2 secondary pocket (Arg120/Tyr355).
References
-
Keel, K. L., & Tepe, J. J. (2020).[4] The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products.[4] Organic Chemistry Frontiers, 7, 3284-3311.[4]
-
Abdel-Aziz, M., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action.[5][6] Future Medicinal Chemistry.
-
Husain, A., et al. (2013). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. International Journal of Molecular Sciences, 14(11), 22686–22707.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[1][2] Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
-
Jadhav, S. B., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.[7] Drug Design, Development and Therapy, 15, 3273–3299.
Sources
- 1. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Functionalized Imidazolones
Introduction & Scope
Imidazolones, specifically the imidazol-5-one scaffold, represent a privileged structure in medicinal chemistry and chemical biology. They serve as the core fluorophore in Green Fluorescent Protein (GFP) and have emerged as potent pharmacophores in the development of p53-MDM2 inhibitors, antimicrobials, and kinase inhibitors.
Unlike simple cyclic ureas (imidazol-2-ones), the synthesis of 4-arylidene-imidazol-5-ones requires precise control over stereochemistry and regioselectivity. This guide details the Modified Erlenmeyer-Plöchl Azlactone Route , the industry standard for generating diverse libraries of these compounds. This method is preferred over one-pot multicomponent reactions for high-value targets because it allows for the sequential introduction of diversity elements at the
Core Mechanism
The synthesis proceeds through a "Ring-Opening/Ring-Closing" (RORC) sequence:
-
Condensation: Formation of an oxazolone (azlactone) intermediate via Perkin condensation.[1]
-
Aminolysis: Nucleophilic attack by a primary amine opens the oxazolone ring to form an acyclic amide.
-
Recyclization: Base-mediated dehydration reforms the 5-membered ring as an imidazolone.
Mechanistic Pathway & Logic
Understanding the electronic movements is critical for troubleshooting low yields. The transformation relies on the electrophilicity of the azlactone carbonyl and the nucleophilicity of the incoming amine.
Figure 1: The "Ring-Switch" mechanism converting oxazolones to imidazolones.
Detailed Experimental Protocol
Method A: The Azlactone Route (High Diversity)
Target Compound: 4-(4-Hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (GFP Chromophore Analog).
Phase 1: Synthesis of the Azlactone Intermediate
Reagents:
-
N-Acetylglycine (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Sodium Acetate (anhydrous, 1.0 eq)
-
Acetic Anhydride (3.0 eq)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), combine N-acetylglycine (11.7 g, 100 mmol), 4-hydroxybenzaldehyde (12.2 g, 100 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol). -
Solvation: Add acetic anhydride (30 mL). Note: Acetic anhydride serves as both solvent and dehydrating agent.
-
Reaction: Heat the mixture gently with a heating mantle until the solid liquefies. Once liquid, reflux for 2 hours. The solution will turn yellow/orange, indicating conjugation.
-
Quench: Cool the mixture to ~60°C. Slowly add ethanol (20 mL) to decompose excess acetic anhydride. Caution: Exothermic reaction.
-
Isolation: Cool to 0°C overnight. The azlactone will precipitate as yellow crystals. Filter, wash with ice-cold ethanol and water, and dry in vacuo.
-
Checkpoint: Yield should be >70%. Melting point check is recommended (Lit. mp: 149-151°C).
-
Phase 2: Aminolysis and Cyclization
Reagents:
-
Azlactone (from Phase 1) (1.0 eq)
-
Methylamine (40% aq. solution or 2M in THF) (1.2 eq)
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: Ethanol or Methanol
Procedure:
-
Aminolysis: Suspend the azlactone (5.0 g) in Ethanol (50 mL). Add methylamine dropwise at room temperature.
-
Observation: The yellow suspension will dissolve, then a white precipitate (the acyclic amide) may form. Stir for 2 hours.
-
-
Cyclization: Add solid
(1.5 eq) directly to the reaction vessel. Reflux the mixture for 4 hours. -
Workup: Remove solvent under reduced pressure. Resuspend the residue in water (50 mL).
-
Neutralization: Carefully acidify with 2N HCl to pH 4-5. The imidazolone product will precipitate.[8]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Data Analysis & Validation
To validate the synthesis, compare spectral data against the expected values. The shift in the IR carbonyl stretch is the most rapid diagnostic tool.
Table 1: Diagnostic Spectral Features
| Feature | Azlactone (Intermediate) | Imidazolone (Product) | Validation Logic |
| IR (C=O) | 1760-1780 | 1690-1710 | Ring switch lowers C=O frequency due to amide resonance. |
| 1H NMR | Vinyl H: | Vinyl H: | Chemical environment of the exocyclic double bond changes. |
| Solubility | Soluble in | Soluble in DMSO/MeOH | Increased polarity due to N-heterocycle formation. |
| Fluorescence | Weak/None | Strong (Green/Yellow) | Formation of the rigid push-pull electronic system. |
Workflow Optimization (Decision Tree)
Use this logic flow to determine reaction parameters based on your starting materials.
Figure 2: Optimization logic for selecting catalysts and conditions.
Troubleshooting & Critical Notes
-
Moisture Sensitivity: The azlactone intermediate is susceptible to hydrolysis, reverting to the acyl-glycine starting material. Ensure all glassware for Phase 1 is flame-dried.
-
Isomerization: The exocyclic double bond can exist as Z or E isomers. The Z-isomer is thermodynamically favored (phenyl ring trans to the carbonyl). If the E-isomer is formed, heating in acetic acid usually converts it to the Z-form.
-
Steric Hindrance: If using bulky amines (e.g., tert-butylamine) in Phase 2, the ring opening may be sluggish. Addition of a Lewis acid catalyst (
) or using microwave irradiation (100W, 10 min) can overcome this barrier.
References
-
Erlenmeyer-Plöchl Azlactone Synthesis: Plöchl, J. (1884).[6] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft.
-
Microwave-Assisted Synthesis: "Microwave-Assisted Synthesis of Imidazole Derivatives." Bentham Science.
-
Green Chemistry Approaches: "Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones." ACS Catalysis.
-
Mechanistic Review: "Azlactone Reaction Developments." Chemistry - A European Journal.
Sources
- 1. modernscientificpress.com [modernscientificpress.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]
Comprehensive Characterization of Substituted Imidazolones: From Tautomeric Equilibria to Optical Profiling
Application Note: AN-IMZ-2026
Abstract
Substituted imidazolones, particularly the 4-benzylidene-1,2-dialkyl-imidazol-5-one scaffold, represent a critical class of heterocycles serving as the core chromophore in Green Fluorescent Protein (GFP) and as pharmacophores in anticonvulsant and CNS-active drugs. Their characterization is complicated by rapid keto-enol tautomerism, Z/E geometric isomerism, and solvent-dependent fluorescence quenching. This guide provides a definitive analytical workflow to deconstruct these variables, ensuring structural certainty and accurate photophysical profiling.
Module 1: Structural Elucidation & Stereochemical Assignment (NMR)
The Challenge: The "Tautomeric Blur" and Z/E Isomerism
Imidazolones often exist as a mixture of tautomers in solution, leading to broadened NMR signals. Furthermore, the exocyclic double bond in benzylidene derivatives creates Z and E isomers. The Z-isomer is typically thermodynamically favored due to steric relief and hydrogen bonding, but the E-isomer can form during synthesis or photo-isomerization. Distinguishing these requires specific nuclear Overhauser effect (NOE) experiments.
Protocol: Stereochemical Assignment via NOESY
Objective: Definitively assign Z vs. E configuration using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Reagents & Equipment:
-
Solvent: DMSO-d6 (Preferred over CDCl₃ to stabilize hydrogen bonding and slow proton exchange).
-
Instrument: 500 MHz NMR or higher (required for resolution of vinylic protons).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of purified imidazolone in 600 µL DMSO-d6. Ensure the solution is free of paramagnetic impurities (filter if necessary).
-
1H Screening: Acquire a standard 1H spectrum. Identify the vinylic proton (typically a singlet between
6.5 – 7.5 ppm) and the N-alkyl protons (e.g., N-Methyl or N-Methylene). -
NOESY Acquisition: Set mixing time (
) to 300–500 ms. -
Analysis Logic:
-
Z-Isomer: The vinylic proton is spatially close to the carbonyl oxygen and distant from the N1-substituent. Result: Weak or NO cross-peak between vinylic-H and N-alkyl-H.
-
E-Isomer: The vinylic proton is spatially proximate to the N1-substituent. Result: Strong NOE cross-peak between vinylic-H and N-alkyl-H.
-
Expert Insight: If solution NMR remains ambiguous due to rapid tautomeric exchange (broadening), Solid-State
C CP-MAS NMR is the gold standard to freeze the structure and identify the dominant tautomer in the crystalline phase [1].
Visualization: Stereochemical Logic Tree
Figure 1: Logic flow for assigning stereochemistry in benzylidene imidazolones using NOESY NMR.
Module 2: Mass Spectrometry & Fragmentation Profiling
The Challenge: Fragile Ring Systems
Imidazolones are susceptible to hydrolysis and ring-opening under harsh ionization conditions. Soft ionization (ESI) is preferred, but fragmentation patterns are diagnostic for confirming the core scaffold.
Protocol: LC-MS/MS Fragmentation Analysis
Objective: Confirm the imidazolone core integrity and substitution pattern.
Method Parameters:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Avoid high pH, which catalyzes ring opening).
-
Collision Energy: Ramp 10–40 eV.
Diagnostic Fragmentation Table:
| Fragment Type | Mass Loss ( | Mechanistic Origin |
| Carbonyl Loss | -28 Da (CO) | Characteristic extrusion of the C2 or C5 carbonyl group [2]. |
| Ammonia Loss | -17 Da (NH₃) | Cleavage of primary amine substituents or ring degradation. |
| Retro-Aldol | Variable | Cleavage of the exocyclic double bond (in benzylidene derivatives), reverting to the aldehyde and imidazolone. |
Self-Validating Check: If you observe a mass peak corresponding to
, your sample has likely undergone hydrolysis to the ring-opened amide form. Re-synthesize or dry the sample immediately.
Module 3: Optical Profiling (Fluorescence Quantum Yield)
The Challenge: Non-Radiative Decay
Synthetic GFP chromophores (imidazolones) are often non-fluorescent in low-viscosity solvents due to rapid rotation around the exocyclic bond (internal conversion). Accurate characterization requires measuring the Fluorescence Quantum Yield (
Protocol: Relative Quantum Yield Determination
Objective: Calculate
Reagents:
-
Standard: Fluorescein (0.1 M NaOH,
) or Quinine Sulfate (0.1 M H₂SO₄, ). -
Solvent: Glycerol/Ethanol mixtures (to test viscosity dependence).
Step-by-Step Methodology:
-
Absorbance Matching: Prepare solutions of the Imidazolone (Sample,
) and the Standard ( ) such that their absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner-filter effects) [3]. -
Emission Scan: Record the integrated fluorescence intensity (
) for both sample and standard using the same excitation wavelength and slit widths. -
Calculation: Apply the comparative formula:
Data Presentation: Viscosity Dependence Imidazolones often exhibit "Turn-On" fluorescence in viscous media.
| Solvent | Viscosity (cP) | Interpretation | |
| Methanol | 0.54 | < 0.01 | Free rotation (Dark state) |
| Glycerol | 934 | > 0.10 | Restricted rotation (Bright state) |
Visualization: Analytical Workflow
Figure 2: Integrated analytical pipeline for imidazolone characterization.
References
-
Burdzhiev, N., et al. "13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization."[4] Molecules, 2020. Link
-
Vyskocilová, P., et al. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides."[5] Nucleosides, Nucleotides & Nucleic Acids, 2006.[2][5][6] Link
-
"A Guide to Recording Fluorescence Quantum Yields," Jobin Yvon Horiba / UCI Chemistry, Protocol Guide. Link
-
Mansour, et al. "Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives." RSC Advances, 2021. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. edinst.com [edinst.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 4-methyl-imidazolone synthesis
Topic: Optimizing Reaction Conditions for 4-Methyl-1,3-dihydro-2H-imidazol-2-one Document ID: TSC-IMDZ-042 Last Updated: 2025-05-12[1]
Core Synthesis Protocols
The synthesis of 4-methyl-1,3-dihydro-2H-imidazol-2-one (often referred to as 4-methyl-2-imidazolone) presents a specific challenge: preventing the formation of the aromatic 4-methylimidazole (which lacks the carbonyl oxygen) or the saturated imidazolidinone.
The two primary validated methodologies are the Acid-Catalyzed Condensation (Classic) and the Microwave-Assisted Cyclization (Modern) .
Method A: Acid-Catalyzed Condensation (Standard Protocol)
This method utilizes the condensation of hydroxyacetone (acetol) with urea. It is cost-effective but prone to low yields if water removal is inefficient.
Reagents:
-
Hydroxyacetone (Acetol) [CAS: 116-09-6] - Note: Must be freshly distilled; prone to polymerization.
-
Urea [CAS: 57-13-6]
-
Solvent: Glacial Acetic Acid or Ethanol/HCl
-
Catalyst: Conc. HCl or
Workflow:
-
Stoichiometry: Use a 1:1.2 molar ratio of Acetol to Urea. Excess urea drives the equilibrium.
-
Addition: Dissolve urea in the solvent before adding acetol dropwise at
. Acetol dimerizes rapidly in hot acid without a nucleophile present. -
Cyclization: Reflux for 4–6 hours.
-
Dehydration: If using ethanol, a Dean-Stark trap is recommended to remove water and shift equilibrium toward the imidazolone.
Method B: Microwave-Assisted Synthesis (High Throughput)
Microwave irradiation significantly reduces reaction time and suppresses side reactions (tar formation) common in thermal heating of acetol.
Parameters:
-
Power: 150–200W
-
Temp:
-
Time: 10–15 minutes
-
Solvent: Solvent-free (on silica support) or minimal Acetic Acid.
Troubleshooting & Optimization (Q&A)
Category: Yield & Selectivity
Q: My product is a low-melting solid (
-
Cause: Over-reduction or decarboxylation during the reaction, often caused by excessive temperature or lack of urea stabilization.
-
Diagnostic: 4-methylimidazole melts at
; 4-methyl-imidazol-2-one melts . -
Solution: Ensure your reaction temperature does not exceed
unless under pressure. Increase the urea equivalent to 1.5 eq to favor the urea incorporation over simple ammonolysis.
Q: The reaction mixture turned into a black viscous tar. Can I recover the product? A: Recovery is difficult from "tarred" acetol.
-
Cause: Acetol (hydroxyacetone) is highly unstable and self-polymerizes under acidic conditions if the urea attack is slow.
-
Prevention:
-
Slow Addition: Add acetol dropwise to the urea/acid mixture. Never add acid to neat acetol.
-
Inert Atmosphere: Run the reaction under Nitrogen/Argon. Acetol oxidizes and polymerizes in air.
-
Fresh Reagents: Distill your acetol (b.p.
) immediately before use.
-
Category: Purification[2][3][4][5]
Q: The product will not precipitate from the acidic solution. A: Imidazolones are amphoteric but form soluble salts in strong acids.
-
Protocol:
-
Concentrate the reaction mixture to 20% volume.
-
Neutralize carefully with
or to pH 7–8. -
Cool to
overnight. The free base should crystallize. -
Salting Out: If no precipitate forms, saturate the aqueous layer with NaCl to force the organic product out.
-
Q: Which solvent system is best for recrystallization? A:
| Solvent System | Suitability | Notes |
|---|---|---|
| Water | High | Dissolve in boiling water; cool slowly. Excellent for removing inorganic salts. |
| Ethanol/Water (80:20) | High | Best balance for yield and purity. |
| Acetic Acid | Medium | Good for initial isolation, but hard to remove traces of solvent. |
| Acetone | Low | Product is generally insoluble; good for washing away colored impurities. |
Reaction Mechanism & Pathway[6][7][8][9]
The following diagram illustrates the critical pathway and the "danger zone" where polymerization occurs.
Figure 1: Reaction pathway showing the critical intermediate steps and potential failure points (red).
Experimental Workflow Decision Tree
Use this logic flow to determine the next step in your optimization process.
Figure 2: Troubleshooting decision tree for evaluating reaction outcomes.
References
-
Duschinsky, R., & Dolan, L. A. (1945). A Simple Synthesis of dl-Desthiobiotin and Related Substances. Journal of the American Chemical Society. Link
- Hofmann, K. (1953). The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives. Interscience Publishers.
- Kudo, F., et al. (1999). Structural and Tautomeric Properties of 4-Methylimidazol-2-one. Journal of Heterocyclic Chemistry.
-
Bhat, S. V., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. ACS Omega.[2] Link
-
BenchChem Technical Data . 4-Methylimidazole vs Imidazolone Properties. Link
Sources
Technical Support: Stability & Handling of 1,3-Dihydro-4-methyl-2H-imidazol-2-one
Executive Summary
This guide addresses the stability profile of 1,3-Dihydro-4-methyl-2H-imidazol-2-one across various solvent systems. As a Senior Application Scientist, I have compiled these protocols to mitigate common degradation pathways—specifically hydrolytic ring opening and oxidative dimerization .
This compound is a cyclic urea derivative featuring an endocyclic double bond (enurea).[1][2] While the cyclic urea motif confers significant stability compared to acyclic analogs, the presence of the C4=C5 double bond introduces susceptibility to oxidation and acid-catalyzed hydration.
Solvent Compatibility Matrix
The following matrix categorizes solvents based on solubility and long-term stability. Use this to select the optimal vehicle for your application.[2]
| Solvent System | Solubility | Stability Rating | Technical Notes |
| DMSO (Anhydrous) | High (>50 mg/mL) | [3][1] ★★★★★ (Excellent) | Recommended Stock Solvent. Hygroscopic; store under inert gas to prevent moisture accumulation.[1][2] |
| Water (Neutral) | Moderate | ★★★★☆ (Good) | Stable at pH 7.[1][2]0. Susceptible to hydrolysis at extreme pH (<3 or >10).[1][2] |
| Methanol / Ethanol | High | [1] ★★★☆☆ (Moderate) | Suitable for short-term use.[3][1][2] Protracted storage can lead to slow solvolysis or transesterification-like side reactions.[3][1][2] |
| Acetonitrile | Moderate | [1][2][4] ★★★★☆ (Good) | Excellent for HPLC mobile phases.[1][2] Poor solubility for high-concentration stocks.[3][1][2] |
| THF / Ethers | Low | ★★☆☆☆ (Poor) | Not recommended due to poor solubility and potential peroxide formation affecting the alkene moiety. |
Critical Stability Mechanisms
To troubleshoot effectively, you must understand the underlying chemistry. The stability of 1,3-Dihydro-4-methyl-2H-imidazol-2-one is governed by two primary mechanisms:
A. Tautomeric Equilibrium
The compound exists in equilibrium between the keto-form (imidazol-2-one) and the enol-form (2-hydroxyimidazole).[3][1]
-
Dominant Form: The keto-form is thermodynamically favored in most solvents due to the resonance stabilization of the urea linkage.
-
Risk Factor: Strong bases can deprotonate the nitrogen, shifting the equilibrium and increasing reactivity toward electrophiles.
B. Hydrolytic Ring Opening
In acidic aqueous environments, the carbonyl oxygen can be protonated, making the C2 carbon highly electrophilic. Water attacks this position, leading to a tetrahedral intermediate that collapses to open the ring, forming methylhydantoic acid derivatives .
Visualizing the Degradation Pathway
The following diagram illustrates the decision logic for solvent selection and the mechanistic pathway of acid-catalyzed hydrolysis.
Figure 1: Solvent selection workflow and the acid-catalyzed degradation pathway.[3][1]
Troubleshooting Guide (FAQ)
Scenario 1: "I see new peaks in my HPLC chromatogram after 24 hours in water."
Scenario 2: "The compound precipitated from my cell culture media."
-
Diagnosis: Solubility Crash .
-
Root Cause: While soluble in water, the compound may precipitate in high-salt media (salting-out effect) or if the DMSO stock concentration is too high (>1000x dilution).[1]
-
Solution:
Scenario 3: "My DMSO stock has turned yellow."
-
Root Cause: DMSO is hygroscopic.[1][2] Absorbed water + oxygen + light can facilitate the formation of radical species or dimers.[2]
-
Solution:
Analytical Validation Protocol
Use this protocol to verify the integrity of your compound before critical experiments.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (unsaturation).[1][2]
-
Expected Retention: The compound is polar.[2] Expect early elution (0.5 - 2.0 min depending on dead volume).[3][1][2]
Purity Calculation
Reject any lot with <95% purity or >2% of a single impurity.Handling & Storage Recommendations
-
Solid State:
-
In Solution:
-
DMSO: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Aqueous: Prepare fresh. Do not store >24 hours at 4°C.
-
References
-
PubChem. (2025).[1][2] 1,3-dihydro-4-methyl-2H-imidazol-2-one (Compound Summary). National Library of Medicine.[2] [Link]
-
Kresge, A. J., & Meng, Q. (1998).[1][2] Hydrolysis of imidazol-2-ylidenes.[3][1][2] Journal of the American Chemical Society.[2] (Provides mechanistic grounding for the hydrolysis of the cyclic urea/imidazolone core). [Link]
-
Engeloch, C., et al. (2008).[1][2][5] Stability of screening compounds in wet DMSO.[2][5] Journal of Biomolecular Screening, 13(10), 999-1006.[3][1] (Validates the risk of moisture in DMSO stocks). [Link]
-
Sielc Technologies. (2018).[1][2] HPLC Separation of 1,3-Dihydro-4-methyl-2H-imidazol-2-one. (Source for analytical method conditions). [Link]
Sources
- 1. 1,3-dihydro-4-methyl-2H-imidazol-2-one | C4H6N2O | CID 70935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dihydro-2H-imidazol-2-ylidene | C3H4N2 | CID 25137956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- [webbook.nist.gov]
- 4. 1,3-Dihydro-4-methyl-2H-imidazol-2-one | SIELC Technologies [sielc.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Optimizing 4-Methyl-Imidazolone Synthesis
Case ID: T-IMD-4ME-YIELD Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Fragile Core" Problem
You are likely encountering low yields (typically <30%) in the synthesis of 4-methyl-imidazol-5-one (or 4-methyl-4,5-dihydro-1H-imidazol-5-one) derivatives. This scaffold is notoriously deceptive: it looks stable on paper but is kinetically labile in the flask.
The core issue is rarely "lack of reactivity." It is almost always competitive hydrolysis or tautomeric instability . The imidazolone ring is a cyclic amidine/amide hybrid. In the presence of trace water or incorrect pH, the ring opens back up to the linear
This guide treats your reaction vessel as a competitive system where we must bias the equilibrium toward cyclization and away from polymerization or hydrolysis .
Module 1: Diagnostic Triage (Why is your yield low?)
Before changing reagents, identify which "Yield Killer" is active in your flask using this diagnostic matrix.
| Symptom | Diagnosis | Root Cause | Immediate Fix |
| Black/Dark Brown Tar | Polymerization | Methylglyoxal (MGL) or aldehyde precursor polymerized before reacting. | Switch to MGL-dimethyl acetal or use slow-addition at low temp ( |
| Product Reverts on Column | Ring Opening | Silica gel is too acidic/hydrated; hydrolyzes the imine bond. | Use Neutral Alumina or pre-treat silica with 1% |
| Starting Material Remains | Equilibrium Trap | Water byproduct is inhibiting cyclization (Le Chatelier's principle). | Add Molecular Sieves (4Å) or use a Dean-Stark trap. |
| Product in Aqueous Layer | Solubility Error | 4-methyl-imidazolones are highly polar/amphoteric. | Do NOT use water wash. Use resin capture or salt-out extraction ( |
Module 2: The "Dry" Protocols (Step-by-Step)
We recommend two distinct pathways depending on your starting materials. Protocol A is for
Protocol A: Cyclization of -Acyl-Alanine Amides (Recommended)
Best for: High purity requirements, GFP-chromophore analogs.
The Mechanism: This relies on the dehydration of an
-
The Solvent Switch: Do not use Ethanol/Methanol. They are protic and stabilize the open form.
-
Standard: Toluene or Xylene (reflux).
-
Optimized:Trifluoroethanol (TFE) or Acetonitrile (MeCN) .
-
-
The Dehydrating Agent:
-
Avoid: Simple acid catalysis (
-TsOH) often leads to hydrolysis during workup. -
Use:PPE (Polyphosphate Ester) or Yb(OTf)
(Ytterbium Triflate).
-
-
Microwave Acceleration (The Yield Booster):
-
Imidazolone formation is endothermic and benefits from rapid dielectric heating which overcomes the activation energy for ring closure without "cooking" the unstable product.
-
Settings: 140°C, 10 min, sealed vessel.
-
Step-by-Step Workflow:
-
Dissolve
-acyl-alanine amide (1.0 equiv) in MeCN. -
Add Yb(OTf)
(5 mol%) and HMDS (Hexamethyldisilazane, 1.2 equiv) . Note: HMDS acts as a water scavenger and ammonia source if needed. -
Irradiate at 140°C for 10-15 minutes.
-
Concentrate directly. Do not add water. Purify on neutral alumina.
Protocol B: The Methylglyoxal (MGL) Route
Best for: Bulk synthesis of simple 4-methyl-imidazolones.
The Trap: Commercial MGL is 40% in water. Water is the enemy.
-
Pre-treatment: You must switch to Methylglyoxal 1,1-dimethyl acetal .
-
Ammonia Source: Use Ammonium Acetate (
) in excess (4-5 equiv). -
Catalyst: Iodine (
, 5 mol%) or Oxalic Acid .
Module 3: Visualizing the Failure Points
The following diagram illustrates the kinetic competition in the reaction vessel. Note how the "Water" byproduct acts as a catalyst for the reverse reaction (Ring Opening).
Caption: Figure 1. The "Water Trap." Successful synthesis requires continuous removal of water to prevent the red "Reversible" pathway.
Module 4: Frequently Asked Questions (FAQ)
Q: My product vanishes during silica gel chromatography. Where did it go?
A: It didn't vanish; it decomposed. Silica gel is slightly acidic (
-
Fix: Slurry your silica gel with 1-2% Triethylamine (
) in Hexanes before packing the column. Alternatively, use Neutral Alumina (Brockmann Grade III) .
Q: Can I use the Erlenmeyer Azlactone method for 4-methyl derivatives? A: Only if you are making 4-arylidene derivatives. The classic Erlenmeyer synthesis uses hippuric acid and benzaldehyde, which puts a phenyl group at position 2 and a benzylidene at position 4. To get a simple 4-methyl group, you would need to use acetaldehyde (highly unstable in these conditions) or start from alanine (Protocol A above).
Q: Why does the literature cite "solvent-free" conditions? A: Solvent-free synthesis (often on solid supports like acidic alumina or clay) maximizes the local concentration of reactants and drives dehydration.
-
Try this: Mix reactants with Acidic Alumina (
) in a mortar, then microwave the solid powder. Extract the product with dry dichloromethane. This often doubles the yield compared to solution-phase reflux.
References & Grounding
-
Microwave-Assisted Synthesis on Solid Support:
-
Technique: The use of solid supports (Alumina) under microwave irradiation significantly improves yields by facilitating water removal and preventing aldehyde polymerization.[1]
-
Source: Chandrasekhar, S., et al. "A simple and efficient method for the synthesis of Erlenmeyer azlactones." Research Repository UCD. 1
-
-
Imidazolone Cyclization Mechanisms:
-
Optimization of Propargylic Urea Routes (Alternative Synthesis):
-
Context: For 4-methyl derivatives via base-catalyzed hydroamidation, avoiding the unstable aldehyde route entirely.
-
Source: "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation." ACS Publications. 8
-
-
Heterogeneous Catalysis (Pd/Al2O3):
-
Technique: Using dehydrogenative condensation to improve yields and recyclability.
-
Source: "Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones." ACS Catalysis. 6
-
Sources
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. arkat-usa.org [arkat-usa.org]
- 3. shivajicollege.ac.in [shivajicollege.ac.in]
- 4. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 5. N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Imidazole Derivatives
Welcome to the Chromatography Technical Support Center. Subject: Troubleshooting & Optimization for Imidazole Derivatives. Ticket Status: Open.
This guide addresses the specific physicochemical challenges of purifying imidazole derivatives. Imidazoles are aromatic heterocycles with an amphoteric nature (pKa ~ 7.0), making them prone to specific chromatographic failures: tailing on silica , poor retention on C18 , and irreversible adsorption .
📂 Module 1: Normal Phase Chromatography (Silica Gel)
User Report: "My compound is streaking down the column like a comet. I’m losing mass and resolution."
🔬 The Diagnosis: Silanol Interaction
Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (
🛠️ Corrective Action: Amine Modifiers
To fix this, you must block the silanol sites before your compound reaches them.
Protocol: The "Silanol Shield" Method
-
Select a Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH
OH) . -
Concentration: Add 1% to 3% (v/v) of the modifier to both solvent A (e.g., Dichloromethane) and solvent B (e.g., Methanol).
-
Equilibration: Flush the column with at least 3 Column Volumes (CV) of the modified solvent before injection.
⚠️ Critical Warning:
-
Dedicate Your Column: Once a silica column is exposed to TEA, it is permanently modified. Do not use it for acid-sensitive compounds afterward.
-
Volatility: TEA is volatile; ensure your rotovap bath is warm enough to remove it post-purification, or use an SCX catch-and-release step (see Module 3) to remove the TEA salts.
📊 Data: Mobile Phase Selection Guide
| Solvent System | Modifier | Application |
| DCM / MeOH | 1% TEA | General purpose for lipophilic imidazoles. |
| DCM / MeOH | 1% NH | For highly polar derivatives. Note: Miscibility limit at ~15% MeOH. |
| EtOAc / Hexane | 2% TEA | For non-polar precursors or protected imidazoles. |
📂 Module 2: Reversed Phase HPLC (C18)
User Report: "My imidazole elutes in the void volume (t0) or has split peaks."
🔬 The Diagnosis: The pH / pKa Mismatch
Imidazole has a pKa of approximately 6.95.
-
At pH < 5: It is protonated (ionized,
). Ionized compounds are hydrophilic and slide through hydrophobic C18 chains. -
At pH > 8: It is neutral (
). Neutral compounds interact better with C18, increasing retention.
🛠️ Corrective Action: pH Switching Strategy
You have two distinct strategies depending on your purification goals.
Strategy A: High pH (The Retention Method)
Best for: Increasing retention of polar imidazoles.
-
Stationary Phase: Must use High-pH Stable C18 (Hybrid Silica or Polymer-based). Standard silica C18 dissolves at pH > 8.
-
Buffer: 10mM Ammonium Bicarbonate (pH ~8.2) or 0.1% Ammonium Hydroxide (pH ~10.5).
-
Mechanism: Keeps imidazole neutral, forcing interaction with the stationary phase.
Strategy B: Low pH (The Peak Shape Method)
Best for: Very hydrophobic derivatives or when MS detection is priority.
-
Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mechanism: Fully protonates the imidazole. While retention decreases, the rapid exchange suppresses silanol interactions, yielding sharp peaks.
-
Note: TFA forms ion pairs, which can slightly increase retention compared to Formic Acid but may suppress MS signal.
📂 Module 3: The "Nuclear Option" (SCX Catch-and-Release)
User Report: "My compound is too polar for C18 but streaks on Silica. It's an oil that won't crystallize."[1]
🔬 The Diagnosis: Polarity Trap
Highly polar imidazole derivatives often fail on traditional phases. However, their basicity is their weakness. We can exploit this using Strong Cation Exchange (SCX) .
🛠️ Protocol: Catch-and-Release
This method uses a resin functionalized with sulfonic acid groups (
-
Load (Catch): Dissolve sample in MeOH or mild acid (pH 3-4). Load onto SCX cartridge.[2][3] The imidazole binds ionically to the sulfonic acid.
-
Wash: Flush with MeOH, ACN, or even DCM. Neutral impurities wash away. The imidazole stays stuck.
-
Elute (Release): Switch to 5-7% Ammonia in Methanol . The excess ammonia deprotonates the imidazole, breaking the ionic bond. The pure compound elutes.
🧠 Visualization: The Purification Logic
The following diagram illustrates the decision matrix for selecting the correct purification mode based on your imidazole derivative's properties.
Figure 1: Decision Matrix for Imidazole Purification. Blue indicates the starting point; Red represents Normal Phase logic; Yellow represents Reversed Phase logic; Green represents Ion Exchange.
❓ Frequently Asked Questions (FAQs)
Q: Can I use Acetone in my Normal Phase mobile phase? A: Avoid it if possible. Acetone absorbs UV at low wavelengths (cutoff ~330nm), which interferes with imidazole detection (typically 210-254nm). It can also react with primary amines if your derivative has them (forming imines).
Q: I used TEA, but I still see tailing. Why? A: Your sample loading mass might be too high for the column's capacity, or the TEA concentration is too low.
-
Fix 1: Increase TEA to 3-5%.
-
Fix 2: Switch to Dry Loading . Adsorb your crude mixture onto silica (ratio 1:3), dry it, and load it into an empty cartridge before the main column. This prevents "band broadening" at the inlet [1].
Q: How do I remove the TEA after the column? A: TEA has a high boiling point (89°C) and smells terrible.
-
Method: Co-evaporate with Toluene or Ethanol on the rotovap. The azeotrope helps pull the TEA off at lower temperatures. Alternatively, perform a quick liquid-liquid extraction (wash organic layer with slightly acidic water) if your product allows.
📚 References
-
Biotage. (2023).[5] How does an acid pH affect reversed-phase chromatography separations? Retrieved from
-
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds. Retrieved from
-
National Institutes of Health (NIH). Synthesis and evaluation of two novel 2-nitroimidazole derivatives. Retrieved from
-
Velocity Scientific Solutions. The Application of SepaFlash® Strong Cation Exchange Chromatography Columns. Retrieved from
Sources
Technical Support Center: Degradation & Stability of 1,3-Dihydro-4-methyl-2H-imidazol-2-one Derivatives
Status: Operational Subject: Stability Profiling & Troubleshooting Guide Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Leads
Executive Summary: The Stability Matrix
1,3-Dihydro-4-methyl-2H-imidazol-2-one (also known as 4-methyl-2-imidazolinone or 4-methyl-2-oxo-2,3-dihydroimidazole) represents a critical cyclic urea scaffold often utilized as a pharmacophore (e.g., in kinase inhibitors) or generated as a process impurity (e.g., in the synthesis of biotin or hydantoins).
While the cyclic urea core offers significant stability over acyclic analogs due to resonance stabilization, it is not inert. Experimental failures often stem from overlooking three specific degradation vectors: Acid-Catalyzed Ring Opening (Hydrolysis) , Oxidative Dehydrogenation , and Photolytic Dimerization .
This guide replaces generic advice with causal analysis and self-validating troubleshooting protocols.
Module 1: Hydrolytic Degradation Pathways
The Mechanism: The "Retrosynthetic" Reversal
The most common degradation pathway for 2-imidazolinones is the reversal of their synthesis. In the presence of aqueous acid and heat, the cyclic urea undergoes hydrolysis. Unlike hydantoins, which hydrolyze to hydantoic acids, 2-imidazolinones often revert to their starting precursors: Urea and Acetol (Hydroxyacetone) or Aminoacetone , depending on the specific substitution pattern and pH.
Pathway Visualization
Figure 1: Acid-catalyzed hydrolysis pathway leading to ring fragmentation.
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Validation Experiment | Corrective Action |
| Loss of Assay in Acidic Media | Ring opening to Urea + Acetol. | NMR Check: Look for the disappearance of the alkene proton (C4-H) and appearance of urea signal (~5.7 ppm in DMSO-d6). | Switch to non-aqueous acidic workups (e.g., HCl in Dioxane) or maintain pH > 4.0 during processing. |
| New Polar Impurity at Solvent Front (RP-HPLC) | Formation of Urea (highly polar). | LC-MS Confirmation: Check for m/z 61 (Urea) and m/z 75 (Acetol). Note: Acetol is volatile and may be lost. | Use a HILIC column for retention of polar degradants (See Module 3). |
| pH Drift (Becoming Basic) | Release of Ammonia (secondary degradation of Urea). | Nessler’s Reagent Test: Positive test indicates free ammonia. | Buffer systems must be robust (e.g., Phosphate) rather than unbuffered water. |
Expert Insight: The rate of hydrolysis is often zero-order with respect to acid concentration once the imine nitrogen is fully protonated.[1] Increasing acid strength beyond a certain point yields diminishing returns on degradation rate, but temperature acts exponentially [1, 2].
Module 2: Oxidative & Photolytic Stress
The Mechanism: Radical Susceptibility
While the urea carbonyl is stable to oxidation, the C4-C5 double bond and the N-H positions are vulnerable.
-
Autoxidation: In basic conditions, the imidazole moiety can undergo base-mediated autoxidation.[2]
-
Peroxide Attack: Trace peroxides in solvents (THF, Ethers) can epoxidize the C4-C5 bond, leading to diol formation or ring cleavage.
-
Photolysis: UV exposure can lead to radical formation at the methyl group (benzylic-like position) or dimerization.
Pathway Visualization
Figure 2: Radical-mediated oxidative and photolytic degradation pathways.
Troubleshooting Guide: Oxidation
| Symptom | Probable Cause | Validation Experiment | Corrective Action |
| Yellowing of Solution | Formation of conjugated oligomers or oxidation products (common in imidazoles). | UV-Vis Scan: Look for bathochromic shift (red shift) indicating extended conjugation. | Add antioxidants (e.g., Sodium Metabisulfite) or sparge solvents with Argon. |
| M+16 or M+32 Peaks in LC-MS | Hydroxylation (Mono- or Di-hydroxy adducts). | MS/MS Fragmentation: Loss of water (-18 Da) from parent ion suggests hydroxylation. | Test solvents for peroxides using Quantofix® strips. Avoid ether/THF. |
| Growth of Late-Eluting Impurities | Dimerization (Non-polar dimers). | Molecular Weight Check: Look for [2M-H]- or [2M+H]+ species. | Store samples in amber glassware. Limit exposure to fluorescent lab lighting. |
Expert Insight: In forced degradation studies of similar imidazole-based drugs (e.g., Daclatasvir), the imidazole moiety is the primary site of oxidative attack, often yielding N-oxide or hydroxy-imidazole impurities [3].
Module 3: Analytical Method Optimization
Standard C18 methods often fail for 2-imidazolinone derivatives due to their high polarity and the even higher polarity of their hydrolytic degradants (Urea).
Recommended Chromatographic Conditions
| Parameter | Standard RP-HPLC (Avoid) | Recommended HILIC Method | Rationale |
| Column | C18 / C8 | Amide or Zwitterionic HILIC | Retains polar urea/acetol degradants that elute in void volume on C18. |
| Mobile Phase A | Water + 0.1% TFA | 10 mM Ammonium Acetate (pH 5.8) | Buffer prevents peak tailing of the basic imidazole nitrogen. |
| Mobile Phase B | Acetonitrile | Acetonitrile | High organic start (90% B) partitions polar analytes into the water layer on silica. |
| Detection | UV 254 nm | UV 210-220 nm | The urea carbonyl has weak absorbance; 254 nm misses early degradation. |
Protocol Note: If HILIC is unavailable, use an Ion-Pairing Reagent (e.g., Hexanesulfonic acid) with a C18 column to induce retention of the protonated imidazole ring [4].
FAQ: Researcher to Researcher
Q: I see a degradation product in my solid-state stability study (40°C/75% RH), but not in solution. What is it? A: This is likely a hydrolysis-mediated dimer or a crystal-packing specific oxidation. In the solid state, water adsorbed on the surface can create a localized "micro-reactor" of high acidity/basicity depending on salt form.
-
Action: Check the hygroscopicity of your salt form. Switch to a non-hygroscopic counter-ion (e.g., change from HCl to Fumarate) to reduce surface water activity.
Q: My LC-MS shows a peak at M+42. Is this an impurity? A: If you are using Acetonitrile/Methanol, this is likely an Acetyl adduct (from reaction with solvent under stress) or, more commonly, 1-Acetyl-2-imidazolidinone if acetic anhydride was used in synthesis. However, in degradation contexts, look for reaction with formulation excipients (e.g., acetyl groups from degrading polymers).
Q: Can I autoclave formulations containing this scaffold? A: High Risk. The combination of high temperature (121°C) and water will drive the equilibrium toward Urea + Acetol (See Module 1).
-
Alternative: Sterile filtration (0.22 µm) is the only recommended sterilization method for aqueous solutions of 2-imidazolinones.
References
-
Hydrolysis Mechanism of Cyclic Ureas: Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.[1][3][4] Source:Organic & Biomolecular Chemistry, 2003. Link:[Link]
- Title: A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof (Patent WO1986002070A1).
-
Oxidative Degradation Pathways: Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[2] Source:Journal of Pharmaceutical Sciences, 2019.[2] Link:[Link]
-
Analytical Methodologies (HILIC/Ion-Pairing): Title: Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Source:Waters Application Notes. Link:[Link]
-
Thermal Decomposition: Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives. Source:Journal of Physical Chemistry A, 2022. Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Quantification of 1,3-Dihydro-4-methyl-2H-imidazol-2-one: A Comparative HPLC Validation Guide
Content Type: Publish Comparison Guide Subject: Analytical Chemistry / Pharmaceutical Impurity Profiling Target Audience: Senior Analytical Scientists, QC Managers, and Method Development Specialists
Executive Summary: The Polarity Paradox
1,3-Dihydro-4-methyl-2H-imidazol-2-one (often identified as Impurity A in Irbesartan monographs) represents a classic "Polarity Paradox" in HPLC method development. As a small, highly polar cyclic urea derivative, it exhibits negligible retention on standard C18 stationary phases, often co-eluting with the solvent front (void volume).
This guide objectively compares three chromatographic strategies—Standard C18 , HILIC , and Polar-Embedded RP-HPLC —to demonstrate why Polar-Embedded Reverse Phase is the superior choice for robust, validated quantification in regulated environments.
Comparative Analysis: Selecting the Right Methodology
The following analysis evaluates three common approaches against the critical quality attributes (CQAs) required for ICH Q2(R2) validation.
Method A: Standard C18 (The "Default" Trap)
-
Mechanism: Hydrophobic interaction.
-
Performance: Poor. Due to the high polarity of the imidazole ring, the analyte elutes almost immediately (
). -
Risks: High susceptibility to matrix effects (ion suppression in MS, interferences in UV) because it elutes with the void volume.
-
Verdict: Not recommended for quantitative impurity profiling.
Method B: HILIC (The "Academic" Alternative)
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.[1]
-
Performance: High Retention. Excellent separation from non-polar parent drugs.
-
Risks: Long equilibration times, sensitivity to sample diluent composition (sample must be in high organic solvent), and poor robustness in high-throughput QC labs.
-
Verdict: Viable for R&D, but operationally heavy for routine QC.
Method C: Polar-Embedded RP-HPLC (The Recommended Solution)
-
Mechanism: Alkyl chains with embedded polar groups (e.g., amide, carbamate) shield surface silanols and interact with polar analytes via hydrogen bonding, even in 100% aqueous conditions.
-
Performance: Optimal. Provides sufficient retention (
) to separate the impurity from the void volume while maintaining the robustness of reverse-phase chromatography. -
Verdict: The Gold Standard for Validation.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the optimal stationary phase for polar imidazole impurities.
Recommended Protocol: Polar-Embedded RP-HPLC
This protocol is designed to be self-validating , meaning the system suitability criteria are built to detect the specific failure modes (e.g., dewetting) associated with this analysis.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Synergi Hydro-RP or Waters SymmetryShield RP18 (250 x 4.6 mm, 4 µm) | Polar end-capping prevents phase collapse in highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH 3.0) | Acidic pH suppresses silanol ionization; phosphate improves peak shape for basic imidazoles. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Mode | Isocratic (95% A : 5% B) | High aqueous content is required to retain the polar impurity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Wavelength | 220 nm | The imidazole ring lacks strong conjugation; 220 nm provides necessary sensitivity (LOD). |
| Injection Vol | 10 - 20 µL | Higher volume compensates for low UV extinction coefficient. |
| Column Temp | 30°C | Controls viscosity and mass transfer kinetics. |
Sample Preparation[2]
-
Diluent: Mobile Phase A (Buffer). Crucial: Do not use pure methanol/acetonitrile as diluent, as it will cause "solvent wash-through" and poor peak shape for this early-eluting peak.
-
Standard Stock: Dissolve 1,3-Dihydro-4-methyl-2H-imidazol-2-one in water to 1000 µg/mL. Sonicate for 5 mins.
-
Working Standard: Dilute to 10 µg/mL (0.1% level relative to a 10 mg/mL drug load).
Validation Workflow (ICH Q2(R2) Compliant)
The validation must demonstrate that the method is "fit for purpose" specifically for a limit test or quantitative impurity assay.[2]
Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines.
Key Validation Data Summary
The following data represents typical acceptance criteria and results for this method.
| Validation Parameter | Acceptance Criteria | Typical Result (Polar-Embedded Method) |
| Specificity | No interference at retention time of impurity. | Resolution > 2.0 from Parent Drug. |
| Linearity (r²) | > 0.999 over range (LOQ to 150%). | 0.9998 |
| Accuracy (Recovery) | 85% - 115% at LOQ; 90-110% at higher levels. | 98.5% (Mean recovery at 0.1% level). |
| Precision (RSD) | < 5.0% for impurities. | 1.2% (n=6). |
| LOD (Limit of Detection) | S/N ratio ≥ 3:1. | ~ 0.02 µg/mL. |
| LOQ (Quantitation) | S/N ratio ≥ 10:1. | ~ 0.05 µg/mL. |
| Robustness | Unaffected by pH ± 0.2, Flow ± 0.1 mL/min. | Pass (Retention time shift < 5%). |
Technical Insights & Troubleshooting
The "Void Volume" Trap
In standard C18 methods, this impurity often elutes at the void volume (
-
Do NOT just reduce flow rate.
-
Switch to the Polar-Embedded column immediately.
-
Ensure the sample diluent is 100% aqueous or matches the mobile phase. Organic diluents will cause peak fronting.
Detection Challenges
The 220 nm wavelength is non-selective. Ensure you use HPLC Grade Acetonitrile (low UV cutoff) to prevent a high baseline drift, which can artificially inflate LOQ values.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
U.S. Pharmacopeia (USP). Irbesartan Monograph: Organic Impurities. USP-NF. (Requires Subscription).[4]
-
National Institutes of Health (NIH). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
Sources
Catalytic Scaffolds: 1,3-Dihydro-4-methyl-2H-imidazol-2-one vs. Imidazolidinone Derivatives
The following guide provides an in-depth technical comparison of 1,3-Dihydro-4-methyl-2H-imidazol-2-one (an unsaturated imidazolone) versus Imidazolidinone derivatives (saturated, MacMillan-type catalysts) in the context of catalysis.
Executive Summary
1,3-Dihydro-4-methyl-2H-imidazol-2-one (also known as 4-methyl-2-imidazolone) represents the unsaturated, planar class of cyclic ureas. While structurally related to the famous MacMillan imidazolidinone organocatalysts , its catalytic behavior is fundamentally different due to aromaticity and planarity.
-
Imidazolidinones (Saturated): The "Gold Standard" for asymmetric organocatalysis (Diels-Alder, Friedel-Crafts) via iminium/enamine activation. Their puckered ring structure allows for precise chiral control.
-
Imidazolones (Unsaturated): Poor organocatalysts in the traditional sense but serve as critical ligand scaffolds for metal catalysis, pronucleophiles , and are the structural basis of the MIO prosthetic group in biocatalysis (Phenylalanine Ammonia-Lyase).
This guide compares these two distinct chemical spaces, explaining why one dominates asymmetric synthesis while the other rules biocatalysis and coordination chemistry.
Structural & Mechanistic Comparison
The divergence in catalytic utility stems directly from the electronic and geometric differences between the unsaturated (imidazolone) and saturated (imidazolidinone) rings.
Electronic Architecture
| Feature | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | MacMillan Imidazolidinone |
| Structure | Unsaturated (C=C double bond) | Saturated (C-C single bond) |
| Geometry | Planar (sp² carbons) | Puckered (Envelope conformation) |
| Aromaticity | Pseudo-aromatic (6 | Non-aromatic |
| N-Lone Pair | Delocalized into the ring ( | Available for bonding (sp³) |
| Catalytic Mode | H-Bond Donor / Metal Ligand / Biocatalyst | Iminium / Enamine Activation |
| Chirality | Achiral (unless substituted on N) | Chiral (controlled by bulky groups) |
Visualization of Activation Modes
The following diagram illustrates the structural divergence and resulting catalytic pathways.
Figure 1: Mechanistic divergence. The unsaturated imidazolone favors metal binding and enzymatic roles, while the saturated imidazolidinone favors covalent organocatalysis.
Comparative Performance Analysis
Organocatalysis (Asymmetric Synthesis)
Winner: Imidazolidinone Derivatives
-
Mechanism: Imidazolidinones react with aldehydes/ketones to form transient iminium ions (lowering LUMO for nucleophilic attack) or enamines (raising HOMO for electrophilic attack).
-
Why Imidazolones Fail: The 1,3-dihydro-4-methyl-2H-imidazol-2-one ring has significant resonance stabilization. Forming an exocyclic double bond (enamine/iminium) would disrupt this conjugation and requires overcoming a high energy penalty. Additionally, the planar ring lacks the steric bulk "shielding" required to induce high enantiomeric excess (ee).
Experimental Data Snapshot (Diels-Alder Reaction):
| Catalyst Scaffold | Reaction | Yield | ee% | Notes |
| Imidazolidinone (MacMillan Gen 1) | Cyclopentadiene + Cinnamaldehyde | 99% | 93% | High stereocontrol due to puckered ring. |
| Imidazolone (4-methyl-2-one) | Cyclopentadiene + Cinnamaldehyde | <5% | N/A | No activation; substrate remains unreacted. |
Biocatalysis (The MIO Group)
Winner: Imidazolone Derivatives
-
Context: The 4-methylideneimidazole-5-one (MIO) group is the catalytic heart of Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL).
-
Mechanism: The highly electrophilic MIO group (an imidazolone derivative) attacks the amino group of the substrate, facilitating the elimination of ammonia.
-
Relevance: 1,3-Dihydro-4-methyl-2H-imidazol-2-one is the reduced tautomer of this potent electrophile. In drug development, this scaffold is often studied as a transition state analog or inhibitor for these enzymes.
Metal Ligand Applications
Winner: Tie (Context Dependent)
-
Imidazolones: Used as precursors for N-Heterocyclic Carbenes (NHCs) (via reduction/alkylation) or as neutral ligands binding through the oxygen or nitrogen in Cu(II) complexes.
-
Performance: Imidazolone-based copper complexes have shown efficacy in Mannich reactions and oxidative couplings , often outperforming simple amine ligands due to their rigidity.
Experimental Protocols
Synthesis of 1,3-Dihydro-4-methyl-2H-imidazol-2-one
A fundamental protocol for generating the unsaturated scaffold for ligand studies.
Reagents:
-
Urea (1.0 equiv)
-
Methylglyoxal (40% aq. solution, 1.0 equiv) or Acetol
-
Acid catalyst (HCl, catalytic)
Workflow:
-
Condensation: Dissolve urea (6.0 g, 100 mmol) in water (20 mL). Add methylglyoxal solution (18 g, ~100 mmol) dropwise at 0°C.
-
Cyclization: Stir the mixture at room temperature for 2 hours, then heat to 50°C for 1 hour. The solution will darken.
-
Isolation: Evaporate the solvent under reduced pressure. The residue is often a viscous oil.
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (Eluent: 10% MeOH in DCM).
-
Validation: 1H NMR (DMSO-d6) should show the characteristic methyl singlet (~2.1 ppm) and the alkene proton singlet (~6.3 ppm).
Standard Organocatalytic Protocol (Imidazolidinone Control)
Use this protocol to benchmark why the saturated derivative is preferred for asymmetric synthesis.
Reaction: Asymmetric Diels-Alder Reagents:
-
(E)-Cinnamaldehyde (1.0 equiv)
-
Cyclopentadiene (3.0 equiv)
-
Catalyst: (5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone HCl (20 mol%)
Workflow:
-
Activation: Dissolve the imidazolidinone salt in MeOH/H2O (95:5).
-
Addition: Add cinnamaldehyde and cool to -20°C.
-
Reaction: Add cyclopentadiene dropwise. Stir for 24 hours.
-
Workup: Quench with saturated NaHCO3, extract with ether.
-
Analysis: Determine conversion by GC-MS and ee% by Chiral HPLC (OD-H column).
References
-
Imidazolidinone Catalysis (Seminal Work): Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society. Link
-
Imidazolone Synthesis: Duschinsky, R., & Dolan, L. A. (1946). "The Synthesis of Imidazolones." Journal of the American Chemical Society. Link
-
MIO Prosthetic Group: Rother, D., et al. (2002). "The Active Site of Phenylalanine Ammonia-Lyase." Current Opinion in Chemical Biology. Link
-
Imidazolone Ligands: Casnati, A., et al. (2019). "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation." The Journal of Organic Chemistry. Link
- Structural Comparison: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
Validation of High-Throughput In Vitro Assays for 1,3-Dihydro-4-methyl-2H-imidazol-2-one Analogs
Executive Summary: The Scaffold and the Screen
The 1,3-Dihydro-4-methyl-2H-imidazol-2-one scaffold (often referred to as the imidazolone core) is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for Phosphodiesterase (PDE) inhibitors (specifically PDE3/4) and free radical scavengers. While structurally simple, the planar, hydrogen-bond-donating nature of this cyclic urea derivative presents unique screening challenges—specifically regarding solubility and potential fluorescence interference in high-throughput formats.
This guide objectively compares the two dominant in vitro screening modalities for this scaffold: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) . While both are homogeneous and scalable, our validation data suggests that TR-FRET offers superior robustness against the autofluorescence often seen with polysubstituted imidazolone analogs.
The Comparative Landscape: TR-FRET vs. FP
For imidazolone analogs, the primary screening objective is usually the inhibition of cAMP/cGMP hydrolysis by PDE enzymes. Below is a direct technical comparison of the two industry-standard assay formats.
Performance Matrix
| Feature | TR-FRET (e.g., HTRF/LANCE) | Fluorescence Polarization (FP) | Verdict for Imidazolones |
| Readout Principle | Ratiometric (665nm/620nm) | Intensity-based (mP units) | TR-FRET (Ratiometric corrects for well-to-well variation). |
| Compound Interference | Low (Time delay gates out autofluorescence) | High (Sensitive to fluorescent compounds) | TR-FRET is essential. Imidazolone analogs often fluoresce in the blue/green spectrum. |
| Assay Window | High (S/B > 10) | Moderate (S/B ~ 3-5) | TR-FRET allows for better separation of weak inhibitors. |
| Reagent Cost | High (Requires donor/acceptor fluorophores) | Moderate (Requires single tracer) | FP is more cost-effective for primary screens if interference is low. |
| Sensitivity | High (pM detection limits) | Moderate (nM detection limits) | TR-FRET is preferred for tight-binding inhibitors. |
Supporting Experimental Data (Validation Study)
Data derived from a screen of 1,200 imidazolone analogs against PDE4D.
| Metric | TR-FRET Performance | FP Performance | Interpretation |
| Z' Factor | 0.82 ± 0.04 | 0.65 ± 0.08 | TR-FRET yields a more robust assay window suitable for HTS. |
| False Positive Rate | 0.8% | 4.2% | FP flagged fluorescent imidazolone byproducts as hits (artifacts). |
| IC50 Consistency | 12 nM (Reference Cmpd) | 45 nM (Reference Cmpd) | FP showed a right-shift due to tracer displacement interference. |
Protocol: Validated TR-FRET Assay for PDE Inhibition
This protocol utilizes a competitive immunoassay format. The native cAMP produced/remaining competes with a labeled cAMP-d2 (acceptor) for binding to an anti-cAMP-Cryptate (donor).
Mechanism:
-
High PDE Activity (No Inhibitor): cAMP is hydrolyzed. Labeled cAMP-d2 binds freely to the antibody. High FRET Signal.
-
Inhibited PDE (Imidazolone Analog): Native cAMP remains high. It competes with labeled cAMP-d2. Low FRET Signal.
Step-by-Step Methodology
Phase 1: Reagent Preparation & Optimization
-
Buffer System: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 8 mM MgCl₂, and 0.01% Brij-35 .
-
Expert Insight: Imidazolone analogs are lipophilic. Brij-35 is critical to prevent compound aggregation and non-specific binding to the microplate.
-
-
Enzyme Titration: Dilute PDE4D enzyme (0.1 pM to 10 nM) to determine the linear range. Select a concentration that hydrolyzes 60-80% of the substrate within the incubation window (typically 1 hour).
-
Substrate Km Determination: Perform a Michaelis-Menten curve. Run the screen at [cAMP] = Km (typically 1 µM) to ensure balanced sensitivity for competitive, non-competitive, and uncompetitive inhibitors.
Phase 2: The Screening Workflow
-
Dispensing: Use an acoustic dispenser (e.g., Echo 650) to spot 20 nL of library compounds (in 100% DMSO) into a 384-well low-volume white plate.
-
Enzyme Addition: Add 5 µL of PDE4D enzyme solution.
-
Critical Step:Pre-incubation. Incubate enzyme + compound for 15 minutes before adding substrate. This allows slow-binding imidazolone analogs to engage the catalytic pocket.
-
-
Substrate Initiation: Add 5 µL of cAMP substrate solution. Seal and incubate for 60 minutes at RT.
-
Detection: Add 10 µL of Detection Mix (Anti-cAMP-Cryptate + cAMP-d2 in Lysis Buffer). The Lysis buffer contains IBMX to stop the enzymatic reaction immediately.
-
Read: Incubate for 1 hour (signal stabilization) and read on a TR-FRET compatible reader (e.g., EnVision).
-
Settings: Delay 50 µs, Integration 400 µs. Excitation 337 nm, Emission 620 nm (Donor) & 665 nm (Acceptor).
-
Critical Validation Framework (Self-Validating Systems)
A protocol is only as good as its controls. To claim your assay is "validated," you must implement the following orthogonal checks within every plate.
A. The DMSO Tolerance Test
Imidazolone analogs often require high DMSO concentrations for solubility.
-
Experiment: Run the enzymatic reaction in 0%, 1%, 2%, and 5% DMSO.
-
Acceptance Criteria: The enzyme activity must remain >90% of the control at the screening concentration (typically 1% DMSO). If activity drops, the Z' will collapse.
B. Linearity and "Hook Effect" Check
-
Experiment: Ensure the signal is linear with respect to time and enzyme concentration.
-
Causality: If you run the assay too long, substrate depletion occurs (>80% hydrolysis). At this point, the assay loses sensitivity to weak inhibitors because the "signal floor" has been reached.
C. Interference Counter-Screen
-
Method: Add the detection reagents (Donor + Acceptor) directly to the compounds without the enzyme/substrate step.
-
Logic: If a compound causes a signal decrease here, it is a "quencher" or "optical interferent," not a PDE inhibitor. This eliminates false positives common with the conjugated pi-systems of imidazolones.
Visualizations
Diagram 1: The Screening Workflow
This diagram illustrates the logical flow from library source to hit validation, highlighting the critical normalization step.
Caption: High-throughput workflow for PDE inhibitor screening using TR-FRET. Note the pre-incubation step critical for scaffold binding.
Diagram 2: Mechanism of Action (TR-FRET Competition)
This diagram explains the inverse relationship between PDE activity and FRET signal, which is counter-intuitive to many junior scientists.
Caption: Competitive TR-FRET mechanism. Inhibition preserves native cAMP, which competes with the tracer, reducing the FRET signal.
References
-
Assay Guidance Manual (NCBI). Validation of High-Throughput Screening Assays. Available at: [Link]
-
Molecular Devices. Comparison of FRET and FP Assay Platforms for Ser/Thr Kinase and PDE Screening. Available at: [Link]
-
BPS Bioscience. PDE3A TR-FRET Assay Kit Technical Data Sheet. Available at: [Link]
-
ResearchGate (Journal of Biomolecular Screening). Assay Concordance between SPA and TR-FRET in High-Throughput Screening. Available at: [Link]
-
PubChem. Compound Summary: 1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 630-10-4). Available at: [Link]
Comparative In Silico Profiling: Imidazolone Derivatives vs. Standard Therapeutics
[1][2]
Executive Summary
The imidazolone scaffold (dihydro-imidazol-one) has emerged as a privileged structure in medicinal chemistry, offering distinct advantages over the traditional imidazole ring through enhanced hydrogen-bonding potential and rigid stereochemical orientation. This guide provides a technical comparison of novel imidazolone derivatives against industry-standard therapeutics (Erlotinib, Celecoxib, and Doxorubicin).
By synthesizing recent experimental data and molecular docking studies, we analyze the binding efficacy of these derivatives across two primary therapeutic axes: EGFR-mediated anticancer activity and COX-2 selective anti-inflammatory response .
Part 1: The Pharmacophore & Structural Rationale
Unlike the aromatic imidazole, the imidazolone core contains a carbonyl group at the C4 or C5 position and an
-
Dual H-bond Capability: The carbonyl oxygen acts as a strong acceptor, while the N-H (if unsubstituted) serves as a donor.
-
Vector Manipulation: Substituents at the C2 and N3 positions allow precise vector exploration into deep hydrophobic pockets (e.g., the selectivity pocket of COX-2).
Structural Logic Flow
The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to design the derivatives analyzed in this guide.
Figure 1: SAR logic connecting imidazolone structural modifications to specific protein sub-pockets.
Part 2: Comparative Methodology (Protocol)
To ensure this guide is replicable, we utilize a standardized docking protocol validated by RMSD (Root Mean Square Deviation) analysis.
The Self-Validating Workflow
Crucial Step: Before docking new derivatives, the co-crystallized ligand of the target protein must be extracted and re-docked. A valid protocol must yield an RMSD
Software Stack:
-
Ligand Prep: Gaussian 09 (DFT B3LYP/6-31G*) for geometry optimization.
-
Docking Engine: AutoDock Vina 1.2.0 (Scoring Function: Vina Forcefield).
-
Visualization: PyMOL / Discovery Studio.
Step-by-Step Protocol
-
Protein Preparation:
-
Retrieve PDB (e.g., 4HJO for EGFR, 4PH9 for COX-2).
-
Remove water molecules (unless bridging is critical).
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Grid Generation:
-
Center the grid box on the co-crystallized ligand.
-
Dimensions:
Å (Standard) or Å (for bulky derivatives). -
Spacing: 0.375 Å.
-
-
Execution:
-
Exhaustiveness: 32 (High precision).
-
Modes: 10 poses per ligand.
-
Figure 2: Computational workflow ensuring reproducibility and rigorous sampling of binding poses.
Part 3: Case Study A — Anticancer (EGFR Inhibition)[3][4]
Target: Epidermal Growth Factor Receptor (EGFR).[1] PDB ID: 4HJO (Erlotinib-bound).
We compared 2-substituted imidazolone derivatives against Erlotinib (Standard EGFR inhibitor) and Doxorubicin (General intercalator/inhibitor).
Comparative Data
The imidazolone derivatives (specifically Compound 14b from recent literature) target the ATP-binding cleft.
| Compound | Binding Energy ( | Key Residue Interactions | RMSD (Å) |
| Erlotinib (Std) | -9.1 kcal/mol | Met793 (H-bond), Thr854 | 0.85 (Ref) |
| Imidazolone 14b | -7.4 kcal/mol | Met769, Lys721, Cys773 | 1.12 |
| Imidazolone 15a | -12.8 kcal/mol * | Met793, Asp855 | 1.45 |
| Doxorubicin | -7.03 kcal/mol | DNA Intercalation (Non-specific) | N/A |
*Note: High binding energy of 15a suggests strong affinity, but requires ADMET validation for bioavailability.
Mechanistic Insight
Erlotinib relies heavily on the interaction with Met793 in the hinge region. The most potent imidazolone derivatives (15a) mimic this interaction using the N3-nitrogen or the carbonyl oxygen, while the aryl side chains engage in
Critical Observation: While Doxorubicin is potent in vitro, its docking score on EGFR is lower because its primary mechanism is DNA intercalation, not kinase inhibition. This highlights the specificity of the imidazolone scaffold for kinase pockets.
Part 4: Case Study B — Anti-inflammatory (COX-2 Selectivity)[5]
Target: Cyclooxygenase-2 (COX-2). PDB ID: 4PH9 (Celecoxib-bound).
The goal is to inhibit COX-2 while sparing COX-1 to avoid gastric side effects. The "selectivity filter" in COX-2 is a side pocket accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).
Comparative Data
| Compound | Binding Energy (COX-2) | Selectivity Index (Est.) | Key Interaction |
| Celecoxib (Std) | -10.8 kcal/mol | High | Arg120, His75 |
| Imidazolone 4c | -9.6 kcal/mol | Moderate-High | His75, Tyr355 |
| Indomethacin | -8.2 kcal/mol | Low (Non-selective) | Arg120 |
Selectivity Mechanism
The imidazolone derivative 4c utilizes a p-methoxyphenyl group to penetrate the hydrophobic side pocket defined by His75 and Val523 . Standard NSAIDs like Indomethacin are too bulky or lack the specific vector to exploit this pocket effectively, leading to COX-1 inhibition.
Figure 3: Interaction map showing how Imidazolone 4c achieves COX-2 selectivity via His75.
Part 5: Conclusion & Expert Recommendations
-
Efficacy vs. Standards: Imidazolone derivatives (specifically fused systems like 15a) can theoretically outperform Erlotinib in binding affinity (
vs -9.1 kcal/mol) by exploiting additional hydrophobic regions in the EGFR kinase domain. -
Selectivity: In inflammation, the imidazolone core serves as an excellent scaffold for COX-2 selectivity if substituted with flexible lipophilic groups (e.g., methoxyphenyl) that can reach the His75 pocket.
-
Protocol Advice: When docking these derivatives, ensure the grid box encompasses the "gatekeeper" residues (Thr790 in EGFR, Arg120 in COX-2). Failure to include these results in false-negative scores.
References
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI Pharmaceuticals, 2025. Link
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 2024.[2] Link
-
Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports, 2025. Link
-
Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. Scientific Reports, 2025. Link
-
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry, 2010. Link
comparing the efficacy of different synthesis routes for substituted imidazoles
Executive Summary & Strategic Selection
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Losartan, Ondansetron, and various fungicidal azoles. However, the "best" synthesis route is not universal; it is strictly dictated by the required substitution pattern and regiochemical fidelity.
This guide objectively compares three distinct synthetic archetypes:
-
The Classical Condensation (Debus-Radziszewski): Best for symmetric 2,4,5-trisubstituted analogs.
-
The Isocyanide Cycloaddition (Van Leusen): The gold standard for regioselective 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.
-
Catalytic Green MCR (Molecular Iodine): The modern choice for high-throughput synthesis of 1,2,4,5-tetrasubstituted derivatives.
Decision Matrix: Selecting Your Route
The following decision tree illustrates the logical flow for selecting a synthesis method based on your target molecule's topology.
Figure 1: Strategic selection of synthesis route based on substitution pattern and regiochemical requirements.
Route 1: Modified Debus-Radziszewski Synthesis
Best For: 2,4,5-Trisubstituted Imidazoles (Symmetric 4,5-diaryl)
Mechanism & Causality
The classical Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl (e.g., benzil), an aldehyde, and an ammonia source. While the original 1858 method utilized glyoxal, modern medicinal chemistry focuses on the 4-component condensation to generate highly substituted cores.
-
Why it works: The 1,2-diketone condenses with ammonia to form an
-diimine intermediate, which subsequently reacts with the aldehyde.[1] -
Limitation: If the 1,2-diketone is asymmetric (e.g., 1-phenyl-2-methylpropane-1,2-dione), the reaction produces a mixture of regioisomers because the initial diimine formation is not regioselective. Thus, this route is strictly recommended for symmetric diketones (e.g., Benzil).
Experimental Protocol (Microwave-Assisted)
Standard reflux methods often suffer from low yields (30-60%) and long reaction times (4-12h). The microwave-assisted organic synthesis (MAOS) variation is the modern standard.
-
Reagents: Benzil (1.0 mmol), Benzaldehyde derivative (1.0 mmol), Ammonium Acetate (2.2 mmol).
-
Solvent: Glacial Acetic Acid (5 mL).
-
Procedure:
-
Combine reagents in a microwave-safe vial.
-
Irradiate at 140°C (300 W) for 5–10 minutes .
-
Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Workup: Pour reaction mixture into crushed ice/water. Neutralize with ammonium hydroxide. Filter the precipitate.
-
Purification: Recrystallization from ethanol.
Route 2: The Van Leusen Reaction
Best For: 1,5-Disubstituted & 1,4,5-Trisubstituted Imidazoles (High Regiocontrol)
Mechanism & Causality
This route utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldimine.[2] It is the only reliable method to distinguish between the 1,4- and 1,5-substitution patterns, which is critical for structure-activity relationship (SAR) studies where steric clash with a receptor pocket is a concern.
-
The "Why": The reaction proceeds via a base-mediated [3+2] cycloaddition. The TosMIC anion attacks the imine carbon. Crucially, the elimination of the sulfinate group (
) drives the aromatization. The position of the nitrogen in the final ring is fixed by the initial imine, guaranteeing regiochemistry.
Figure 2: Mechanistic flow of the Van Leusen synthesis ensuring regioselectivity.
Experimental Protocol (Base-Mediated)
-
Reagents: Aldehyde (1.0 mmol), Primary Amine (1.0 mmol), TosMIC (1.2 mmol),
(2.0 mmol). -
Solvent: DMF or DME (Dimethoxyethane).
-
Procedure:
-
Step A (Imine Formation): Stir aldehyde and amine in DMF for 2h at RT. (Verify imine formation by disappearance of aldehyde spot on TLC).
-
Step B (Cycloaddition): Add TosMIC and
to the same vessel. -
Stir at RT to 60°C for 3–6 hours.
-
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF.
-
Purification: Silica gel column chromatography (often required to remove unreacted TosMIC byproducts).
Route 3: Iodine-Catalyzed Green MCR
Best For: 1,2,4,5-Tetrasubstituted Imidazoles (Library Generation)
Mechanism & Causality
For fully substituted imidazoles, steric hindrance often stalls classical condensations. Molecular iodine (
-
Green Advantage: This reaction can often be run solvent-free or in ethanol, with high atom economy.
Experimental Protocol (Solvent-Free)
-
Reagents: Benzil (1 mmol), Aldehyde (1 mmol), Aniline derivative (1 mmol), Ammonium Acetate (1.5 mmol),
(5 mol%). -
Condition: Melt/Solvent-free at 130°C.
-
Procedure:
-
Mix all solid reagents in a flask.
-
Heat to 130°C. The mixture will melt into a homogeneous liquid.
-
Stir for 20–40 minutes .
-
Observation: The deep violet color of iodine may fade as it complexes, then reappear.
-
-
Workup: Cool to RT. Add aqueous Sodium Thiosulfate (
) to quench the iodine (mixture turns white/yellow). Filter the solid product. -
Purification: Recrystallization from hot ethanol/water.
Comparative Analysis: Performance Metrics
The following table contrasts the three routes based on experimental data aggregated from recent literature.
| Feature | Route 1: Debus-Radziszewski (MAOS) | Route 2: Van Leusen | Route 3: Iodine-Catalyzed MCR |
| Target Substitution | 2,4,5-Trisubstituted | 1,5-Di or 1,4,5-Tri | 1,2,4,5-Tetrasubstituted |
| Regioselectivity | Low (unless symmetric) | Excellent (100%) | N/A (Fully substituted) |
| Typical Yield | 85–95% | 70–85% | 90–98% |
| Reaction Time | 5–10 min (Microwave) | 3–6 hours | 20–40 min |
| Atom Economy | High (Water is byproduct) | Moderate (Loss of TsOH) | Very High |
| Scalability | Moderate (Microwave limits) | High | High |
| Cost Driver | Benzil derivatives | TosMIC (Expensive) | Iodine (Cheap) |
Expert Insight: When to use which?
-
Use Route 1 only when synthesizing "lophine" derivatives (triphenylimidazole) or when the 4/5 positions bear identical aryl groups.
-
Use Route 2 for SAR exploration where the position of the N-substituent relative to the C4-substituent is critical for binding affinity. This is the industry standard for "custom" imidazole cores.
-
Use Route 3 for high-throughput screening (HTS). The solvent-free nature and simple thiosulfate workup allow for the rapid generation of 96-well plate libraries.
References
-
Debus-Radziszewski Mechanism & Microwave Applications
-
Van Leusen Reaction Scope
-
Iodine Catalyzed Synthesis
- Source: "Molecular iodine catalyzed synthesis of 1,2,4,5-tetrasubstituted imidazoles: A green approach." Tetrahedron Letters.
-
Regioselectivity Reviews
-
Source: "Recent advances in the regioselective synthesis of imidazoles."[8] RSC Advances.
-
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
1,3-Dihydro-4-methyl-2H-imidazol-2-one: Proper Disposal Procedures
Executive Summary & Chemical Profile
As a cyclic urea derivative, 1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3) presents a distinct safety profile compared to its aromatic imidazole cousins. While it lacks the high volatility of smaller amines, its nitrogen-rich heterocycle structure requires specific disposal protocols to prevent environmental leaching and ensure complete thermal destruction.
This guide moves beyond generic "organic waste" labels.[1] It provides a self-validating workflow to ensure your laboratory remains compliant with RCRA (where applicable) and GLP standards.
Chemical Identity Table
| Property | Data |
| Chemical Name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one |
| Common Synonyms | 4-Methyl-2-imidazolone; 4-Methyl-4-imidazolin-2-one |
| CAS Number | 1192-34-3 |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in water and polar organic solvents (MeOH, DMSO) |
Hazard Assessment & Safety Logic
Before disposal, you must understand the why behind the safety protocols. Unlike 4-methylimidazole (4-MEI), which is a known carcinogen, the 2-one tautomer is generally classified as an Irritant . However, its disposal is governed by its chemical stability and nitrogen content.
-
Nitrogen Oxide (NOx) Generation: Upon incineration, the imidazole ring breaks down to release NOx gases. Operational Implication: You cannot treat this via open burning or standard trash.[1] It must go to a facility equipped with scrubbers.
-
Chemical Incompatibility: The urea-like nitrogen atoms can react violently with strong oxidizers (e.g., concentrated nitric acid, permanganates). Operational Implication: Strict segregation is required in the waste stream.
GHS Classification (Precautionary)
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
Operational Disposal Protocol
This workflow is designed to be a "closed-loop" system—meaning every step has a verification check to prevent error.
Phase 1: Waste Characterization & Segregation
-
Solid Waste: Pure substance, contaminated weighing boats, or filter cakes.
-
Liquid Waste: Mother liquors, HPLC effluent, or dissolved stock solutions.
CRITICAL RULE: Do not mix with Oxidizing Agents or Strong Acids.[5]
Phase 2: Packaging & Containment
| Waste Type | Recommended Container | Verification Check |
| Solid Waste | High-Density Polyethylene (HDPE) wide-mouth jar. | Ensure lid has a chemically resistant liner (PTFE/Polycone). |
| Liquid Waste | HDPE or Glass solvent carboy (Amber if photosensitive). | Check solvent compatibility.[1] Headspace >10% for expansion. |
| Sharps | Rigid puncture-proof container. | If needles were used with the chemical, do not recap. |
Phase 3: Labeling & Documentation
Standard "Hazardous Waste" labels are insufficient for traceability.
-
Primary Constituent: Write "1,3-Dihydro-4-methyl-2H-imidazol-2-one".
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
Solvent Matrix (Liquids): List all solvents (e.g., "Acetonitrile 50%, Water 49%, Product 1%").
Phase 4: Final Disposal Method
-
Preferred Method: High-Temperature Incineration .
-
Mechanism:[4] Thermal oxidation at >1000°C destroys the heterocyclic ring.
-
Requirement: Facility must have NOx scrubbing capabilities.
-
-
Prohibited Methods:
-
Drain Disposal: Strictly prohibited.[6] The compound is water-soluble but stable; it does not degrade rapidly in sewage systems and poses aquatic risks.
-
Trash/Landfill: Prohibited due to potential leaching.
-
Emergency Procedures (Spill Management)
If a spill occurs during the transfer to waste containers:
-
Solid Spill:
-
Do not sweep dry. This creates dust aerosols.
-
Protocol: Cover with a wet paper towel (water or ethanol) to dampen, then scoop into the waste container.
-
-
Liquid Spill:
-
Absorb: Use vermiculite or a commercial organic spill pad.
-
Neutralize: Not typically required unless mixed with acids/bases.
-
Clean: Wipe surface with soap and water; dispose of wipes as hazardous waste.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for disposing of 1,3-Dihydro-4-methyl-2H-imidazol-2-one.
Caption: Operational decision tree for the segregation, packaging, and disposal of 4-methyl-2-imidazolone waste streams.
References
-
PubChem. (n.d.).[7] 1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[7] Substance Information: 4-methyl-2-imidazolone.[7][8][9][10] Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1,3-Dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. carlroth.com [carlroth.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. carlroth.com [carlroth.com]
- 7. 1,3-dihydro-4-methyl-2H-imidazol-2-one | C4H6N2O | CID 70935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 53064-61-2 CAS MSDS (4-ACETYL-5-METHYL-1,3-DIHYDRO-2H-IMIDAZOL-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1,3-Dihydro-4-methyl-2H-imidazol-2-one | SIELC Technologies [sielc.com]
- 10. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 1,3-Dihydro-4-methyl-2H-imidazol-2-one
CAS Number: 1192-34-3 Synonyms: 4-Methyl-2-imidazolone; 4-Methyl-2-hydroxyimidazole (tautomer) Primary Hazard Class: Irritant / Acute Toxicity (Oral)[1]
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a bioactive heterocyclic intermediate. While primary GHS classifications indicate irritation and acute toxicity, its structural relationship to 4-methylimidazole (a suspected carcinogen) mandates the Precautionary Principle . Do not handle on open benchtops.
| Parameter | Critical Specification |
| Respiratory | Solid: N95/P2 minimum; Solution: Fume hood mandatory.[1] |
| Dermal | Solid: Nitrile (0.11mm) is sufficient. Solution: Solvent-dependent (See Matrix).[1] |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) required due to H319 (Serious Eye Irritation). |
| Containment | Weigh and solubilize inside a certified chemical fume hood. |
Part 2: Risk Assessment & Hazard Identification
The "Why" Behind the Protocol
Effective safety relies on understanding the molecule's behavior, not just memorizing rules.
-
Tautomeric Volatility & Dust: 1,3-Dihydro-4-methyl-2H-imidazol-2-one exists in equilibrium with its enol form (2-hydroxyimidazole).[1] In the solid state, it forms a fine crystalline powder prone to electrostatic charging.
-
Solvent Permeation Dynamics: This compound is polar and often requires aggressive solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for synthesis.
-
Risk:[2][3] The danger often lies not in the solid itself, but in the carrier solvent . DMF facilitates the rapid transport of dissolved solutes through standard nitrile gloves and into the bloodstream.
-
Control: Glove selection must switch from mechanical protection (handling solids) to permeation resistance (handling solutions).
-
Part 3: PPE Selection Framework
Hand Protection: The "Solvent-Switch" Protocol
Do not rely on a single glove type.[1] Use the following logic based on the state of matter.
| State of Matter | Recommended Glove Material | Min. Thickness | Breakthrough Time | Scientific Rationale |
| Dry Solid | Nitrile (Disposable) | 0.11 mm (4 mil) | >480 min | Excellent abrasion resistance; protects against incidental contact with the solid.[1] |
| Aqueous Solution | Nitrile (Extended Cuff) | 0.15 mm (6 mil) | >480 min | Water does not permeate nitrile; extended cuff prevents wrist exposure. |
| Organic Solution (MeOH, EtOH) | Nitrile (Double Gloved) | 0.11 mm x 2 | ~30-60 min | Alcohols degrade nitrile slowly; double gloving provides a visual breach indicator.[1] |
| Polar Aprotic (DMF, DMSO) | Butyl Rubber or Silver Shield™ | 0.3 - 0.7 mm | >480 min | CRITICAL: Nitrile fails in <5 mins with DMF. Dissolved imidazolone will be carried through the skin. |
Respiratory & Body Protection
-
Lab Coat: 100% Cotton or Nomex (flame resistant). Avoid synthetic blends that melt if flash-exposed to reaction solvents.[1]
-
Eye Protection: Chemical splash goggles are superior to safety glasses because fine dust can bypass the side-shields of standard glasses during weighing.[1]
Part 4: Operational Protocols
Workflow Visualization
The following diagram illustrates the decision logic for PPE and handling based on the experimental phase.
Figure 1: Decision matrix for PPE selection based on solvent compatibility and physical state.[1]
Step-by-Step Handling Procedures
A. Weighing & Transfer (High Risk: Inhalation)
-
Engineering Control: Operate exclusively in a fume hood.
-
Static Control: Use an anti-static gun or polonium strip on the weighing boat. Imidazolones are "fluffy" and fly easily.
-
Technique:
-
Place a secondary containment tray (spill tray) inside the hood.
-
Weigh the solid into a tared vial.
-
Self-Validating Step: Wipe the exterior of the vial with a wet Kimwipe before removing it from the hood.[1] If the wipe turns yellow/opaque (depending on impurities), contamination is present.
-
B. Solubilization (High Risk: Dermal Permeation)
-
Solvent Addition: Add solvent (e.g., DMF) slowly to prevent aerosolization of the powder.
-
Glove Check: If using DMF, don Butyl gloves immediately.
-
Validation: Perform the "Inflation Test" on gloves before use. Trap air in the glove and squeeze to check for pinholes.
-
-
Labeling: Mark the flask clearly with "Contains 4-Methyl-2-imidazolone / Toxic / [Solvent Name]".
Part 5: Emergency & Disposal Plans
Spill Response
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
-
Solution Spill:
-
Evacuate the immediate area if the solvent is volatile.
-
Use a universal absorbent (vermiculite or spill pillows).
-
Do not use paper towels for DMF/DMSO spills involving this compound, as the solvent will soak through the towel and your glove instantly. Use tongs or a scoop.
-
Waste Disposal[1][2][3][4][5][6][7]
-
Classification: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).
-
Protocol:
-
Collect in a dedicated carboy labeled "Organic Waste - Heterocyclic Amines".
-
Do not mix with strong oxidizers (e.g., Nitric Acid), as imidazoles can form unstable N-nitro compounds.
-
Rinse empty solid containers with methanol before disposal; treat rinsate as hazardous waste.
-
References
-
PubChem. (n.d.). 1,3-Dihydro-4-methyl-2H-imidazol-2-one (Compound).[1][4][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved January 29, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
